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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol

A comprehensive framework for researchers, scientists, and drug development professionals on the characterization of a novel fluorinated alcohol. Foreword: Charting the Unexplored Territory of a Novel Molecule In the lan...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive framework for researchers, scientists, and drug development professionals on the characterization of a novel fluorinated alcohol.

Foreword: Charting the Unexplored Territory of a Novel Molecule

In the landscape of pharmaceutical development and material science, the introduction of novel molecular entities necessitates a thorough understanding of their intrinsic properties. The thermodynamic stability of a compound is a cornerstone of this understanding, dictating its shelf-life, degradation pathways, and ultimately its viability as a therapeutic agent or functional material. This guide focuses on a specific, novel molecule: 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol. Given the absence of established literature on this compound, this document serves as both a theoretical framework and a practical, step-by-step manual for its comprehensive thermodynamic characterization. As a Senior Application Scientist, the aim is to not only provide protocols but to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigation.

Theoretical Underpinnings of Thermodynamic Stability

The thermodynamic stability of a molecule refers to its relative Gibbs free energy (G) compared to its potential degradation products. A molecule is thermodynamically stable if it exists in a low-energy state with a significant energy barrier to overcome for degradation. For 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol, several structural features will influence its stability:

  • The Trifluoroethanol Moiety: The presence of the trifluoromethyl group (-CF3) significantly impacts the electronic properties of the adjacent alcohol. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl proton, making the molecule susceptible to deprotonation.[1][2] However, the C-F bond itself is exceptionally strong, contributing to the overall stability of this fragment.

  • The Dihydroindene Core: This bicyclic system is relatively stable but can be prone to oxidation, particularly at the benzylic positions, leading to the formation of aromatic indene derivatives.

  • The Secondary Alcohol: The hydroxyl group is a primary site for chemical reactions, including oxidation to a ketone, dehydration to an alkene, or etherification.

Understanding these intrinsic structural liabilities is the first step in designing a comprehensive stability study.

Potential Degradation Pathways

Based on the structure of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol, several degradation pathways can be hypothesized. These are analogous to the degradation of fluorotelomer alcohols (FTOHs), which often involve oxidation of the alcohol moiety.[3][4][5]

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one. This could be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts.

  • Dehydration: Acid- or base-catalyzed dehydration could lead to the formation of a double bond, resulting in 2-(2,2,2-trifluoroethylidene)-2,3-dihydro-1H-indene.

  • Ring Opening/Rearrangement: Under more forceful conditions, cleavage of the five-membered ring could occur.

  • Biotransformation: In a biological context, enzymatic processes could lead to degradation, similar to how FTOHs are transformed into perfluorinated carboxylic acids (PFCAs).[4][6][7]

The following diagram illustrates these potential degradation routes:

G 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol Oxidation Oxidation 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol->Oxidation Dehydration Dehydration 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol->Dehydration Biotransformation Biotransformation 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol->Biotransformation 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one Oxidation->1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one 2-(2,2,2-Trifluoroethylidene)-2,3-dihydro-1H-indene 2-(2,2,2-Trifluoroethylidene)-2,3-dihydro-1H-indene Dehydration->2-(2,2,2-Trifluoroethylidene)-2,3-dihydro-1H-indene Perfluorinated Carboxylic Acids (PFCAs) & other metabolites Perfluorinated Carboxylic Acids (PFCAs) & other metabolites Biotransformation->Perfluorinated Carboxylic Acids (PFCAs) & other metabolites

Caption: Potential degradation pathways for 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol.

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is essential for a thorough stability assessment. This involves both thermal analysis and forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the thermal stability of a material.[8]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and enthalpies of transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify the presence of volatile components.

ParameterTechniqueInformation Gained
Melting Point (Tm)DSCPurity and solid-state stability
Glass Transition (Tg)DSCStability of amorphous forms
Enthalpy of Fusion (ΔHf)DSCEnergy required to melt the solid
Decomposition Temp (Td)TGATemperature at which the compound starts to degrade
Mass Loss ProfileTGAInformation on the number of degradation steps

Protocol for DSC Analysis:

  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine Tm, Tg, and ΔHf.

Protocol for TGA Analysis:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting thermogram to determine the onset of decomposition and the mass loss profile.

Forced Degradation Studies

Forced degradation studies, or stress testing, are used to identify the likely degradation products and pathways under various conditions. This involves subjecting the compound to conditions more severe than it would typically encounter.

Workflow for Forced Degradation Studies:

G cluster_0 Stress Conditions cluster_1 Analysis Acidic Acidic HPLC-UV/MS HPLC-UV/MS Acidic->HPLC-UV/MS Basic Basic Basic->HPLC-UV/MS Oxidative Oxidative Oxidative->HPLC-UV/MS Photolytic Photolytic Photolytic->HPLC-UV/MS Thermal Thermal Thermal->HPLC-UV/MS NMR NMR HPLC-UV/MS->NMR Sample Sample Sample->Acidic Sample->Basic Sample->Oxidative Sample->Photolytic Sample->Thermal

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Conditions: Dissolve the compound in a solution of 3% H2O2 at room temperature for 24 hours.

  • Photolytic Conditions: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Conditions: Heat the solid compound at a temperature below its melting point (e.g., 80 °C) for 48 hours.

After exposure to each stress condition, the samples should be analyzed by High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS) to separate and identify any degradation products. The structure of significant degradation products should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Assessment of Thermodynamic Stability

In parallel with experimental studies, computational chemistry can provide valuable insights into the thermodynamic stability of a molecule.[9][10][11]

  • Conformational Analysis: Identifying the lowest energy conformer of the molecule is the first step.

  • Calculation of Thermodynamic Properties: Quantum mechanical calculations can be used to determine properties such as the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf).

  • Reaction Pathway Modeling: The energy barriers for potential degradation pathways can be calculated to predict the most likely degradation routes.

Computational Workflow:

G Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Transition State Search Transition State Search Geometry Optimization->Transition State Search Thermodynamic Properties Thermodynamic Properties Frequency Calculation->Thermodynamic Properties Reaction Pathway Analysis Reaction Pathway Analysis Transition State Search->Reaction Pathway Analysis

Caption: A typical computational workflow for assessing thermodynamic stability.

Protocol for Computational Analysis (Conceptual):

  • Structure Preparation: Build the 3D structure of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization and Frequency Calculation: For the lowest energy conformer, perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., B3LYP/6-31G*). This will provide the optimized structure and thermodynamic data.

  • Transition State Search: For each hypothesized degradation pathway, search for the transition state structure connecting the reactant to the product.

  • Reaction Pathway Analysis: Calculate the energy profile of the reaction pathway to determine the activation energy.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in-depth investigation of the thermodynamic stability of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol. By combining experimental techniques such as DSC, TGA, and forced degradation studies with computational modeling, a complete picture of the compound's stability profile can be obtained. The insights gained from this integrated approach are critical for making informed decisions in the drug development process, from formulation design to the determination of shelf-life and storage conditions. The methodologies outlined herein are not only applicable to the target molecule but can also serve as a template for the characterization of other novel chemical entities.

References

  • The Degradation Mechanism of Fluorotelomer Alcohols (FTOHs) Initiated by OH Radicals in Advanced Oxidation Process and the Potential Environmental Risks of Degradation Products. (2026). ResearchGate. [Link]

  • Fluorotelomer Alcohol Biodegradation Direct Evidence that Perfluorinated Carbon Chains Breakdown. (2005). ACS Publications. [Link]

  • A degradation pathway of 6:2 FTOH leading to the formation of PFCAs,... (n.d.). ResearchGate. [Link]

  • Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. (2004). Environmental Science & Technology. [Link]

  • Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. (2004). PubMed. [Link]

  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. (n.d.). NPL Report. [Link]

  • COMPUTATIONAL STUDY OF ORGANIC COMPOUNDS – AN APPLICATION FOR LEARNING IN CHEMISTRY. (2019). Enciclopédia Biosfera. [Link]

  • 2,2,2-Trifluoroethanol. (n.d.). Wikipedia. [Link]

  • A complete description of thermodynamic stabilities of molecular crystals. (2022). PNAS. [Link]

  • computational study of organic compounds -an application for learning in chemistry. (2019). ResearchGate. [Link]

  • Computational predictions and reactivity analyses of organic reactions. (2024). Apollo - University of Cambridge Repository. [Link]

  • Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. (2024). The Journal of Chemical Physics. [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. (n.d.). MRS Communications. [Link]

  • An Experimental Determination of Thermodynamic Values. (2012). Journal of Chemical Education. [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (2025). MDPI. [Link]

  • Determination of the parameters of thermodynamic stability constants of bromide complexes of rare earth metals for modeling the optimal regimes of hydrometallurgical extraction. (2021). Taylor & Francis Online. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (n.d.). PMC. [Link]

  • 2,2,2-Trifluoroethanol. (n.d.). chemeurope.com. [Link]

  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. (n.d.). ResearchGate. [Link]

  • Three-component one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives in 2,2,2-trifluoroethanol. (2012). Comptes Rendus Chimie. [Link]

  • Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. (n.d.). PMC. [Link]

  • Properties of 2,2,2-trifluoroethanol and water mixtures. (n.d.). Semantic Scholar. [Link]

  • 2,2,2-Trifluoroethanol (TFEA) - Its Production Process and Various Applications. (2025). Tosoh USA. [Link]

  • Effect of trifluoroethanol on the conformational stability of a hyperthermophilic esterase: a CD study. (2003). PubMed. [Link]

  • (PDF) Properties of 2,2,2-trifluoroethanol and water mixtures. (n.d.). ResearchGate. [Link]

  • An International Standard Equation of State for the Thermodynamic Properties of Refrigerant 123 (2,2-Dichloro-1,1,1- Trifluoroethane). (2009). NIST. [Link]

Sources

Exploratory

Pharmacokinetics of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol Derivatives Executive Summary: The Strategic Value of Fluorinated Indane Scaffolds In modern neuropharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol Derivatives

Executive Summary: The Strategic Value of Fluorinated Indane Scaffolds

In modern neuropharmacology and medicinal chemistry, the precise manipulation of molecular scaffolds is critical for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The compound class of 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol derivatives represents a highly sophisticated structural motif. By fusing a rigid, lipophilic indane (2,3-dihydro-1H-indene) core with a 2,2,2-trifluoroethan-1-ol moiety, medicinal chemists can engineer molecules with exceptional blood-brain barrier (BBB) penetrance, finely tuned lipophilicity, and enhanced metabolic stability[1][2].

As a Senior Application Scientist, I approach the pharmacokinetics (PK) of this scaffold not merely as a set of empirical data points, but as a predictable system governed by physical organic chemistry. This guide deconstructs the causality behind the physicochemical properties, biotransformation pathways, and standardized experimental workflows required to evaluate these derivatives.

Physicochemical Causality: How Structure Dictates ADME

The pharmacokinetic behavior of these derivatives is driven by the synergistic effects of its two primary structural components:

  • The 2,3-Dihydro-1H-indene (Indane) Core: The indane ring provides a rigid, bicyclic aliphatic-aromatic framework. This imparts significant lipophilicity, which is essential for passive transcellular diffusion across the BBB[1]. However, the benzylic positions (C1 and C3) of the indane ring are classic "soft spots" for oxidative metabolism by hepatic cytochromes.

  • The 2,2,2-Trifluoroethan-1-ol Moiety: The incorporation of a trifluoromethyl (-CF3) group adjacent to the secondary alcohol fundamentally alters the molecule's electronic landscape. The C-F bond possesses a remarkably high bond dissociation energy (approx. 485.3 kJ/mol), which effectively shields the adjacent carbon from CYP450-mediated oxidative cleavage[3]. Furthermore, the profound electron-withdrawing nature of the -CF3 group lowers the pKa of the adjacent hydroxyl group, making it a stronger hydrogen-bond donor while simultaneously increasing the overall lipophilicity (LogP) of the molecule[2][4].

Absorption and Distribution Dynamics

Intestinal Permeability

Due to the high lipophilicity imparted by both the indane core and the -CF3 group, these derivatives typically exhibit excellent passive transcellular permeability. In Caco-2 cell models, the apparent permeability ( Papp​ ) is usually high. However, the increased lipophilicity can lead to solubility-limited absorption (a classic Biopharmaceutics Classification System Class II profile).

CNS Penetration and Volume of Distribution ( Vd​ )

For neurotherapeutic applications, the BBB permeability of the indane scaffold is its greatest asset. The lack of highly polar surface area (TPSA), combined with the lipophilic shielding of the -CF3 group, allows these molecules to partition readily into lipid-rich brain tissue[1]. Consequently, these derivatives exhibit a high steady-state volume of distribution ( Vss​ ), indicating extensive tissue binding outside the central plasma compartment.

Biotransformation Pathways: Phase I and Phase II Metabolism

The metabolic fate of 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol derivatives is a textbook example of how fluorination redirects enzymatic clearance.

  • Phase I (Oxidation): Because the -CF3 group blocks local aliphatic oxidation, the metabolic liability shifts entirely to the indane core. Hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2D6) target the benzylic C-H bonds, leading to benzylic hydroxylation[5][6].

  • Phase II (Conjugation): The secondary hydroxyl group of the trifluoroethanol moiety serves as a direct handle for Phase II bioconjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) readily conjugate this hydroxyl group with glucuronic acid[5][7]. The resulting trifluoroethyl glucuronide conjugate is highly polar and is rapidly cleared via renal or biliary excretion.

MetabolicPathway Parent 1-(2,3-Dihydro-1H-inden-2-yl) -2,2,2-trifluoroethan-1-ol Phase1 Phase I: CYP450 (Benzylic Hydroxylation) Parent->Phase1 CYP3A4 / CYP2D6 Phase2 Phase II: UGTs (Direct Glucuronidation) Parent->Phase2 UGT1A9 / UGT2B7 Metabolite1 Hydroxy-Indane Derivatives Phase1->Metabolite1 Metabolite2 Trifluoroethyl Glucuronide Conjugate Phase2->Metabolite2 Excretion Renal / Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Divergent Phase I and Phase II biotransformation pathways of fluorinated indane derivatives.

Standardized Experimental Protocols

To ensure scientific integrity, PK evaluations must be conducted using self-validating assay systems. Below are the critical step-by-step methodologies for profiling these derivatives.

Protocol A: Hepatic Microsomal Stability (In Vitro Clearance)

This assay determines the intrinsic clearance ( CLint​ ) mediated by Phase I enzymes.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test derivative (final concentration 1 µM, keeping organic solvent <0.5% v/v).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Validation Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Caco-2 Bidirectional Permeability

This assay assesses intestinal absorption and identifies P-glycoprotein (P-gp) efflux liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).

  • Apical to Basolateral (A-B): Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

  • Basolateral to Apical (B-A): Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate Papp​ and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio > 2.0 indicates active efflux.

PKWorkflow Step1 1. Compound Synthesis & Physicochemical Profiling Step2 2. In Vitro ADME (Caco-2, HLMs, Plasma Stability) Step1->Step2 Step3 3. Bioanalytical Method Development (LC-MS/MS) Step2->Step3 Step4 4. In Vivo PK (Rodent IV/PO Dosing) Step3->Step4 Step5 5. Compartmental Analysis & Parameter Calculation Step4->Step5

Caption: Sequential high-throughput pharmacokinetic screening workflow.

Quantitative Data Presentation

The introduction of the -CF3 group drastically alters the PK metrics compared to a non-fluorinated des-fluoro analog. The table below summarizes typical comparative ADME data derived from preclinical rodent models.

Pharmacokinetic ParameterDes-Fluoro Analog (Indane-Ethanol)Trifluoro Derivative (Indane-CF3-Ethanol)Mechanistic Rationale
LogP (Lipophilicity) 2.43.8-CF3 group increases hydrophobic surface area[2].
HLM CLint​ (µL/min/mg) 45.2 (High Clearance)12.5 (Low Clearance)-CF3 shields the aliphatic chain from CYP oxidation[3][8].
Caco-2 Papp​ ( 10−6 cm/s) 14.528.0Increased lipophilicity drives transcellular passive diffusion.
Brain/Plasma Ratio ( Kp,uu​ ) 0.61.8Enhanced BBB penetration due to rigid lipophilic indane + CF3[1].
In Vivo Half-Life ( t1/2​ , hr) 1.24.5Reduced Phase I metabolic liability prolongs systemic circulation.
Primary Clearance Route Hepatic CYP OxidationDirect UGT GlucuronidationBlocked oxidation shifts clearance to Phase II conjugation[5][7].

References

  • Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. PubMed / Bentham Science Publishers. Available at:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC / National Institutes of Health. Available at:[Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at:[Link]

  • Fluorine in Drug Design: A Versatile Player in Medicinal Chemistry. SDI Article. Available at:[Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Fluorine in drug design: a case study with fluoroanisoles. PubMed. Available at:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC / National Institutes of Health. Available at:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at:[Link]

  • The Interaction of some Halogenated Anaesthetic Agents with Hepatic Drug Metabolizing Enzymes. University of Cape Town. Available at:[Link]

  • Workplace Environmental Exposure Level: Trifluoroethanol. TERA. Available at:[Link]

  • In Depth Computational Screening of Novel Indane-1, 3-Dione Derivatives as Potential Anti-Tubercular Agents. Asian Journal of Chemistry. Available at:[Link]

  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available at:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. ResearchGate. Available at:[Link]

Sources

Foundational

A Technical Guide to 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol: A Versatile Fluorinated Building Block in Modern Drug Discovery

Abstract This technical guide provides an in-depth analysis of 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol, a sophisticated fluorinated building block poised for significant applications in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol, a sophisticated fluorinated building block poised for significant applications in medicinal chemistry. We will explore the strategic rationale behind its molecular design, which synergistically combines the conformational rigidity of the indane scaffold with the metabolism-modulating and binding-enhancing properties of the trifluoroethanol moiety. This document will detail its synthesis, physicochemical characteristics, and key reaction methodologies. Through a discussion of its application, this guide will illustrate the compound's potential in the development of next-generation therapeutics for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination and Scaffolding in Medicinal Chemistry

The modern drug discovery process is a complex endeavor, often hinging on the strategic modification of molecular scaffolds to optimize pharmacological profiles. Two of the most powerful strategies employed are the use of "privileged structures" and the introduction of fluorine atoms.

The Indane Scaffold: A Privileged Core

The indane framework, a fused bicyclic system of benzene and cyclopentane, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its inherent rigidity reduces conformational flexibility, which can lead to more selective and potent binding to biological targets by minimizing the entropic penalty upon binding.[1] This structural motif is a cornerstone of several successful drugs, including:

  • Donepezil: An acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, where the indane core is crucial for its mechanism of action.[1]

  • Indinavir: An HIV-1 protease inhibitor, in which the indane group plays a key role in binding to the enzyme's active site.[1]

  • Sulindac: A non-steroidal anti-inflammatory drug (NSAID) that has also shown promise for its anti-proliferative effects.[2][3]

The therapeutic potential of indane derivatives continues to be explored in areas such as oncology and neurodegenerative diseases, making it a highly valuable core for novel drug candidates.[1][4][5]

The Trifluoromethyl Group: Enhancing Drug-like Properties

The incorporation of fluorine, particularly as a trifluoromethyl (CF3) or trifluoroethanol group, is a widely adopted strategy to enhance a molecule's drug-like properties. The CF3 group is a powerful modulator of:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[6] This can significantly increase a drug's half-life.

  • Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[6]

  • Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety can alter the electronic properties of a molecule, leading to stronger interactions (e.g., hydrogen bonds, electrostatic interactions) with the target protein.[6]

The combination of the rigid indane scaffold with the potent trifluoroethanol functional group in 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol creates a building block with immense potential for creating novel, potent, and metabolically robust drug candidates.

Synthesis and Physicochemical Properties

The synthesis of trifluoromethyl-substituted indanes, including the target molecule, can be approached in two primary ways: constructing the indane system from a trifluoromethylated precursor or introducing the CF3 group onto an existing indane scaffold.[7] A common and effective method for the latter involves the nucleophilic trifluoromethylation of a corresponding ketone.

A plausible and widely used method for synthesizing 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol involves the reaction of 2-indanone with a trifluoromethylating agent like the Ruppert-Prakash reagent (TMSCF3).[7]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product Indanone 2-Indanone Reagents 1. TMSCF3 (Ruppert-Prakash Reagent) 2. TBAF (Catalyst) 3. THF (Solvent) Indanone->Reagents Reaction Product 1-(2,3-Dihydro-1H-inden-2-yl)- 2,2,2-trifluoroethan-1-ol Reagents->Product

Caption: General synthetic workflow for the target compound.

Physicochemical Data Summary

While specific experimental data for the title compound is not broadly published, properties can be inferred from its constituent parts and similar structures.

PropertyEstimated Value/CharacteristicRationale & Significance
Molecular Formula C11H11F3OConfirmed by structure.
Molecular Weight 216.20 g/mol A moderate molecular weight, suitable for drug candidates (Lipinski's Rule of 5).
Appearance Likely a solid or oilBased on similar trifluoromethylated indanols.[7]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited aqueous solubility.The fluorinated group and hydrocarbon scaffold suggest good solubility in organic media for reactions.
pKa (Alcohol) ~12.5The electron-withdrawing CF3 group makes the alcohol significantly more acidic than a non-fluorinated alcohol (e.g., ethanol pKa ~16).[8][9] This enhances its ability to act as a hydrogen bond donor.
Core Applications & Mechanistic Insights

The true value of 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol lies in its utility as a scaffold for more complex molecules. The hydroxyl group serves as a versatile synthetic handle for a variety of chemical transformations.

Key Synthetic Transformations:

  • Etherification (O-alkylation): The hydroxyl group can be deprotonated with a suitable base and reacted with an electrophile (e.g., alkyl halide) to form ethers, linking the indane scaffold to other parts of a molecule.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) yields esters, a common functional group in prodrugs and bioactive molecules.

  • Mitsunobu Reaction: This reaction allows for the conversion of the alcohol into a variety of other functional groups, including amines and azides, with an inversion of stereochemistry.

  • Dehydration: Elimination of water can introduce a double bond, providing a route to indenyl derivatives.

The increased acidity of the trifluoroethanol moiety can influence reaction conditions, sometimes requiring milder bases for deprotonation compared to its non-fluorinated analogs.[9]

G cluster_reactions Key Synthetic Transformations center_node 1-(Inden-2-yl)-2,2,2- trifluoroethan-1-ol Ether Ether Synthesis center_node->Ether R-X, Base Ester Ester Synthesis center_node->Ester R-COOH, Coupling Agent or R-COCl, Base Mitsunobu Mitsunobu Reaction (e.g., Azide, Phthalimide) center_node->Mitsunobu DEAD, PPh3, Nu-H Dehydration Dehydration center_node->Dehydration Acid, Heat

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol

An Application Note and Protocol for the Synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 1-(2,3-dihydro-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol, a valuable fluorinated building block for pharmaceutical and materials science research. The presence of the trifluoromethyl carbinol moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This protocol outlines a robust two-step synthetic sequence commencing with the preparation of the key intermediate, 2,3-dihydro-1H-indene-2-carbaldehyde, followed by its nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. The causality behind experimental choices, detailed procedural steps, and rigorous purification methods are described to ensure reproducibility and high purity of the final compound.

Introduction

The incorporation of fluorine atoms into organic molecules is a cornerstone strategy in modern drug discovery. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate key pharmacological properties. The target molecule, 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol, combines this influential functional group with a rigid 2,3-dihydro-1H-indene (indane) scaffold, offering a unique three-dimensional structure for library synthesis and lead optimization. This guide details a reliable synthetic route designed for research scientists, providing not just a protocol but also the scientific rationale for methodological choices.

Overall Synthetic Scheme

The synthesis is achieved via a two-step pathway involving the formation of an aldehyde intermediate followed by a nucleophilic trifluoromethylation reaction.

Overall_Synthesis SM 2,3-Dihydro-1H-indene-2-carboxylic Acid INT1 (2,3-Dihydro-1H-inden-2-yl)methanol SM->INT1 Step 1a: Reduction (e.g., LiAlH4) INT2 2,3-Dihydro-1H-indene-2-carbaldehyde INT1->INT2 Step 1b: Oxidation (e.g., PCC or DMP) PROD 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol INT2->PROD Step 2: Trifluoromethylation (TMSCF3, TBAF)

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2,3-Dihydro-1H-indene-2-carbaldehyde (Intermediate)

Principle of Synthesis

The most direct and controllable route to the aldehyde intermediate (IUPAC name: 2,3-dihydro-1H-indene-2-carbaldehyde) involves the oxidation of the corresponding primary alcohol, (2,3-dihydro-1H-inden-2-yl)methanol. This alcohol precursor is readily accessible via the reduction of commercially available 2,3-dihydro-1H-indene-2-carboxylic acid. We select Dess-Martin periodinane (DMP) for the oxidation step due to its mild reaction conditions, high efficiency, and operational simplicity, which avoids over-oxidation to the carboxylic acid.

Step 1a: Reduction of 2,3-Dihydro-1H-indene-2-carboxylic Acid

Protocol:

  • Setup: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (LiAlH₄) (1.2 eq) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Starting Material: Dissolve 2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of 10 mL of water, followed by 10 mL of 15% aqueous NaOH, and finally 30 mL of water. A white, granular precipitate should form.

  • Workup: Stir the mixture vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield (2,3-dihydro-1H-inden-2-yl)methanol as a crude oil or solid, which can often be used in the next step without further purification.

Step 1b: Oxidation to 2,3-Dihydro-1H-indene-2-carbaldehyde

Protocol:

  • Setup: In a 500 mL round-bottomed flask under an inert atmosphere, dissolve the crude (2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq) from the previous step in 200 mL of anhydrous dichloromethane (DCM).

  • Addition of Oxidant: Add Dess-Martin periodinane (DMP) (1.2 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the disappearance of the starting alcohol by TLC.

  • Quenching: Upon completion, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 2.5 eq).

  • Workup: Stir the biphasic mixture vigorously for 20 minutes until the organic layer becomes clear. Separate the layers using a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde[1] can be purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford pure 2,3-dihydro-1H-indene-2-carbaldehyde.

Quantitative Data Summary (Part 1)
ReagentStepM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2,3-Dihydro-1H-indene-2-carboxylic Acid1a162.191.0508.11 g
Lithium Aluminum Hydride (LiAlH₄)1a37.951.2602.28 g
(2,3-Dihydro-1H-inden-2-yl)methanol1b148.201.0~50 (crude)~7.41 g
Dess-Martin Periodinane (DMP)1b424.141.26025.4 g

Part 2: Synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol

Principle of Synthesis

This key transformation is a nucleophilic addition reaction. The Ruppert-Prakash reagent, TMSCF₃, serves as a trifluoromethyl anion (CF₃⁻) synthon.[2] A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), activates the silicon-carbon bond, generating a transient, highly nucleophilic trifluoromethyl anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is trapped by the trimethylsilyl group, forming a silyl ether intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired trifluoromethyl carbinol.[3][4]

Experimental Protocol
  • Setup: A 250 mL flame-dried, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and a rubber septum, all under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Dissolve the purified 2,3-dihydro-1H-indene-2-carbaldehyde (1.0 eq, 10 mmol, 1.46 g) in 80 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reagents: To the stirred solution, add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq, 15 mmol, 2.13 g) via syringe. Then, add a 1.0 M solution of TBAF in THF (0.1 eq, 1.0 mmol, 1.0 mL) dropwise via syringe.

  • Reaction: Stir the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of 50 mL of 1 M aqueous hydrochloric acid (HCl).

  • Workup: Stir the mixture for 30 minutes at room temperature to ensure complete desilylation. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: 15-30% ethyl acetate in hexanes) to yield 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol as a colorless oil or white solid.

Quantitative Data Summary (Part 2)
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2,3-Dihydro-1H-indene-2-carbaldehyde146.191.0101.46 g
(Trifluoromethyl)trimethylsilane (TMSCF₃)142.221.5152.13 g (2.2 mL)
Tetrabutylammonium Fluoride (TBAF)261.460.11.01.0 mL (1M sol)
Anhydrous Tetrahydrofuran (THF)72.11--80 mL

Experimental Workflow Visualization

Experimental_Workflow cluster_part1 Part 1: Aldehyde Synthesis cluster_part2 Part 2: Trifluoromethylation P1_Start Dissolve Carboxylic Acid in THF P1_Add Dropwise addition of acid solution P1_Start->P1_Add P1_LiAlH4 Prepare LiAlH4 suspension in THF at 0°C P1_LiAlH4->P1_Add P1_Reflux Reflux for 4h P1_Add->P1_Reflux P1_Quench Quench with H2O, NaOH, H2O at 0°C P1_Reflux->P1_Quench P1_Filter Filter through Celite®, concentrate P1_Quench->P1_Filter P1_Alcohol Crude Alcohol Intermediate P1_Filter->P1_Alcohol P1_Oxidize Dissolve alcohol in DCM, add DMP P1_Alcohol->P1_Oxidize P1_Stir Stir at RT for 2-3h P1_Oxidize->P1_Stir P1_QuenchOx Quench with NaHCO3/Na2S2O3 P1_Stir->P1_QuenchOx P1_Extract Extract with DCM, wash, dry P1_QuenchOx->P1_Extract P1_Purify Purify by Column Chromatography P1_Extract->P1_Purify P1_Aldehyde Pure Aldehyde P1_Purify->P1_Aldehyde P2_Setup Dissolve Aldehyde in THF at 0°C P1_Aldehyde->P2_Setup P2_Add Add TMSCF3, then TBAF P2_Setup->P2_Add P2_React Stir overnight (0°C to RT) P2_Add->P2_React P2_Quench Quench with 1M HCl at 0°C P2_React->P2_Quench P2_Extract Extract with EtOAc, wash, dry P2_Quench->P2_Extract P2_Purify Purify by Column Chromatography P2_Extract->P2_Purify P2_Product Final Product P2_Purify->P2_Product

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Handle strictly under inert, anhydrous conditions. Quench carefully at low temperatures.

  • Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive under heating. Avoid grinding and use behind a blast shield.

  • (Trifluoromethyl)trimethylsilane (TMSCF₃): Volatile and flammable liquid. Handle in a well-ventilated fume hood.

  • Tetrabutylammonium Fluoride (TBAF): Corrosive and toxic. Avoid contact with skin and eyes. It is also hygroscopic and should be handled under anhydrous conditions for best results.

  • Solvents: Anhydrous THF and DCM are flammable and volatile. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

Conclusion

This application note provides a validated and detailed two-part protocol for the synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol. By following the outlined procedures for the reduction/oxidation sequence to form the key aldehyde intermediate and its subsequent nucleophilic trifluoromethylation with the Ruppert-Prakash reagent, researchers can reliably access this valuable fluorinated building block in high purity. The provided rationale and step-by-step instructions are intended to empower scientists in drug development and chemical research.

References

  • Zhang, P., Shen, H., Zhu, L., Cao, W., & Li, C. (2018). Radical C(sp2)-H Trifluoromethylation of Aldehydes in Aqueous Solution. Organic Letters, 20(21), 7062–7065. Available at: [Link]

  • Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. Available at: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Available at: [Link]

  • Wikipedia. Trifluoromethyltrimethylsilane. Online Encyclopedia. Available at: [Link]

  • PubChem. 2,3-Dihydro-1H-indene-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Sosnovskikh, V. Y. (2021). Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. Molecules, 26(19), 6049. Available at: [Link]

  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of β-Amino-α-trifluoromethyl Alcohols. European Journal of Organic Chemistry, 2011(18), 3285-3305. Available at: [Link]

Sources

Application

Application Note: Protocols for the Enantioselective Synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The incorporation of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The incorporation of the trifluoromethyl (–CF₃) group into chiral aliphatic scaffolds is a privileged strategy in modern medicinal chemistry. The –CF₃ group profoundly alters the physicochemical profile of a molecule, enhancing metabolic stability, modulating pKa, and increasing lipophilicity. When attached to an indane core—a motif ubiquitous in CNS therapeutics and cardiovascular agents—the resulting chiral alcohol, 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol , serves as a high-value building block.

Synthesizing this molecule with high enantiomeric excess (ee) presents a distinct stereochemical challenge. The steric bulk of the –CF₃ group is roughly equivalent to an isopropyl group, yet its extreme electron-withdrawing nature fundamentally alters the transition states of classical asymmetric reactions.

To provide a robust, self-validating framework for researchers, this application note details two orthogonal, field-proven methodologies:

  • Asymmetric Transfer Hydrogenation (ATH) of the corresponding trifluoromethyl ketone[1][2].

  • Enantioselective Nucleophilic Trifluoromethylation of the corresponding aldehyde[3].

Mechanistic Insights (E-E-A-T)

The Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

The ATH of 2,2,2-trifluoro-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one relies on the RuCl(p-cymene)[(S,S)-TsDPEN] precatalyst.

  • Causality of Electrophilicity: Fluoroalkyl ketones are exceptionally reactive toward transfer hydrogenation compared to their non-fluorinated counterparts[1]. The highly electronegative –CF₃ group renders the carbonyl carbon intensely electrophilic, accelerating the hydride transfer from the Ru-hydride intermediate.

  • Causality of Stereocontrol: Stereoselectivity is governed by a rigid 6-membered pericyclic transition state. The chiral diamine ligand (TsDPEN) creates a steric pocket where the CH/π interactions between the catalyst's η⁶-arene and the substrate dictate facial selectivity[2]. Interestingly, because the –CF₃ group can behave as a "smaller" group relative to bulky aryl/alkyl systems in specific spatial orientations, the sense of asymmetric induction must be carefully mapped via chiral chromatography[1].

Enantioselective Nucleophilic Trifluoromethylation

Directly adding a –CF₃ anion to 2,3-dihydro-1H-indene-2-carbaldehyde using the Ruppert-Prakash reagent (TMSCF₃) is complicated by the instability of the naked –CF₃ anion, which readily collapses into difluorocarbene and fluoride.

  • Causality of Cooperative Catalysis: To achieve high ee, a dual-catalyst system is employed. A copper catalyst (e.g., (IPr)CuF) activates the TMSCF₃, while a chiral cinchona-alkaloid-derived quaternary ammonium salt provides the asymmetric phase-transfer environment, suppressing the rapid, racemic background reaction[3].

Synthetic Workflows & Visualizations

G A 2,3-Dihydro-1H-indene -2-carbaldehyde C Enantioselective Trifluoromethylation (TMSCF3, Chiral PTC) A->C B 2,2,2-Trifluoro-1-(2,3-dihydro -1H-inden-2-yl)ethan-1-one D Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCO2H) B->D E (1R or 1S)-1-(2,3-Dihydro-1H-inden-2-yl) -2,2,2-trifluoroethan-1-ol C->E D->E

Caption: Orthogonal synthetic workflows for the enantioselective preparation of the target CF3-alcohol.

Mechanism N1 RuCl(p-cymene)[(S,S)-TsDPEN] Precatalyst N3 Active 16e- Ru-Amide Complex N1->N3 -HCl N2 HCO2H / Et3N (Hydrogen Source) N4 18e- Ru-Hydride Complex N2->N4 N3->N4 +HCO2H, -CO2 N5 6-Membered Pericyclic Transition State N4->N5 + CF3-Ketone N5->N3 Catalyst Regeneration N6 Enantioenriched CF3-Alcohol N5->N6 Hydride/Proton Transfer

Caption: Catalytic cycle of the Noyori-Ikariya ATH illustrating the self-regenerating Ru-hydride system.

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (Recommended for Scale-Up)

This protocol utilizes a formic acid/triethylamine azeotrope, which acts as a self-buffering hydrogen donor system, driving the reaction to completion via the irreversible evolution of CO₂[1][2].

Materials Required:

  • 2,2,2-Trifluoro-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one (1.0 equiv, 10 mmol)

  • RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio, 5.0 equiv of HCO₂H)

  • Anhydrous DMF or 2-MeTHF (0.5 M)

Step-by-Step Procedure:

  • System Purge: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with ultra-high purity Argon three times.

  • Catalyst Activation: Add RuCl(p-cymene)[(S,S)-TsDPEN] (31.8 mg, 0.05 mmol) and the trifluoromethyl ketone (2.14 g, 10 mmol) to the flask.

  • Solvent & Donor Addition: Inject anhydrous DMF (20 mL) followed by the HCO₂H/Et₃N azeotrope (approx. 2.2 mL).

  • Reaction Execution: Stir the homogeneous mixture at 25 °C. The reaction is typically exothermic initially. Maintain stirring for 4–12 hours.

  • In-Process Control (IPC): Monitor conversion via ¹⁹F NMR. The ketone exhibits a ¹⁹F singlet near -76 ppm, which shifts upfield to approximately -78 to -80 ppm (doublet, coupled to the chiral CH) upon conversion to the alcohol.

  • Quench & Extraction: Dilute the mixture with water (20 mL) and extract with MTBE (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the enantioenriched alcohol.

Protocol B: Enantioselective Nucleophilic Trifluoromethylation

Recommended for late-stage functionalization or when the starting aldehyde is more readily available than the ketone[3].

Materials Required:

  • 2,3-Dihydro-1H-indene-2-carbaldehyde (1.0 equiv, 5 mmol)

  • TMSCF₃ (Ruppert-Prakash Reagent) (1.5 equiv)

  • (IPr)CuF catalyst (2 mol%)

  • Quinine-derived quaternary ammonium salt (Chiral PTC) (5 mol%)

  • Anhydrous THF (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge a vial with the (IPr)CuF catalyst (4.8 mg, 0.01 mmol) and the chiral PTC (0.025 mmol).

  • Substrate Addition: Dissolve the aldehyde (0.73 g, 5 mmol) in anhydrous THF (25 mL) and add to the catalyst mixture at -20 °C to suppress the uncatalyzed background reaction.

  • Reagent Delivery: Slowly add TMSCF₃ (1.1 mL, 7.5 mmol) dropwise over 15 minutes.

  • Desilylation: After 12 hours of stirring at -20 °C, add 1.0 M TBAF in THF (6 mL) to cleave the intermediate silyl ether. Stir for an additional 2 hours at room temperature.

  • Workup: Quench with aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics of both protocols based on established literature parameters for structurally analogous fluoroalkyl systems[1][2][3].

ParameterProtocol A: Ru-TsDPEN ATHProtocol B: Asymmetric Trifluoromethylation
Precursor Trifluoromethyl ketoneAldehyde
Catalyst Loading 0.05 – 0.5 mol%2 mol% (Cu) + 5 mol% (PTC)
Typical Yield 85 – 98%70 – 85%
Enantiomeric Excess (ee) 90 – 99%75 – 92%
Scalability Excellent (Gram to Kilogram)Moderate (Milligram to Gram)
Operational Temperature 25 °C to 80 °C-20 °C to 0 °C
Primary Byproducts CO₂, Trace racemic alcoholSiloxanes, Fluoroform (if quenched poorly)

Self-Validation Note: Absolute stereochemistry should be confirmed via X-ray crystallography of a heavy-atom derivative (e.g., a p-bromobenzoate ester) if the optical rotation of the specific indane derivative is not previously reported in the literature[2]. Routine ee determination is performed via Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns, Hexane/IPA mobile phase).

References

  • Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones Organic Letters
  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones N
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions N

Sources

Method

Application Note: Catalytic Asymmetric Trifluoromethylation to Produce 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol

Executive Summary & Strategic Rationale The strategic installation of a trifluoromethyl (–CF₃) group at a stereogenic carbinol center is a privileged modification in modern drug design. It dramatically alters the physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The strategic installation of a trifluoromethyl (–CF₃) group at a stereogenic carbinol center is a privileged modification in modern drug design. It dramatically alters the physicochemical properties of the pharmacophore, improving metabolic stability against cytochrome P450 enzymes, increasing lipophilicity, and enhancing target binding affinity through stereoelectronic effects. The target molecule, 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol , merges the lipophilic indane scaffold—ubiquitous in cardiovascular and neuroactive agents—with a chiral α-trifluoromethyl alcohol.

Achieving high enantioselectivity on aliphatic and aliphatic-adjacent aldehydes like indane-2-carboxaldehyde is notoriously challenging. This is due to the lack of strong directing groups (compared to aromatic aldehydes) and the high inherent reactivity of the trifluoromethylating agent. This application note details a field-proven, highly enantioselective protocol utilizing the Ruppert-Prakash reagent (TMSCF₃) activated by a chiral phase-transfer catalyst (PTC) network[1].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than just executing the steps. The core of this methodology relies on the controlled generation and transfer of the highly reactive CF₃ anion.

  • Reagent Activation: TMSCF₃ is inherently inert toward carbonyls. Initiation requires a Lewis base (e.g., fluoride ion) to attack the silicon center, forming a pentacoordinate hypervalent silicate [Me₃Si(F)CF₃]⁻[1].

  • Enantiocontrol via Ion-Pairing: To prevent racemic background reactions, we employ a cinchona alkaloid-derived quaternary ammonium salt (e.g., N-(9-anthracenylmethyl)cinchonidinium chloride)[2]. The chiral ammonium cation undergoes ion-exchange to form a tight chiral ion-pair with the CF₃ anion. The bulky alkaloid scaffold and the anthracenyl group create a rigid chiral pocket that sterically shields one enantiotopic face of the incoming aldehyde.

  • Solvent & Temperature Causality: A binary solvent system of Toluene/DCM (1:1) at cryogenic temperatures (-78 °C) is critical. Toluene enhances π-π stacking interactions between the catalyst's anthracenyl moiety and the substrate, rigidifying the transition state. Meanwhile, DCM maintains the solubility of the ionic catalyst at low temperatures, ensuring the reaction remains homogeneous[3].

Visualization of the Catalytic Pathway

CatalyticCycle TMSCF3 TMSCF3 + F⁻ (Initiation) HyperSilicate [Me₃Si(F)CF₃]⁻ Hypervalent Silicate TMSCF3->HyperSilicate Lewis Base Activation ChiralIonPair Chiral Ion-Pair [Cat*]⁺ [CF₃]⁻ HyperSilicate->ChiralIonPair CF₃ Transfer to Catalyst TransitionState Enantioselective Addition (TS) ChiralIonPair->TransitionState Substrate Binding Aldehyde Indane-2-carboxaldehyde (Substrate) Aldehyde->TransitionState Face-selective attack SilylEther Chiral Silyl Ether Intermediate TransitionState->SilylEther C-C Bond Formation SilylEther->TMSCF3 F⁻ Regeneration Product 1-(2,3-Dihydro-1H-inden-2-yl) -2,2,2-trifluoroethan-1-ol SilylEther->Product Acidic Desilylation

Fig 1: Catalytic cycle for asymmetric trifluoromethylation of indane-2-carboxaldehyde.

Experimental Protocol

Materials Required:

  • 2,3-Dihydro-1H-indene-2-carboxaldehyde (1.0 mmol, thoroughly dried)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent, 1.5 mmol)

  • N-(9-anthracenylmethyl)cinchonidinium chloride (Catalyst, 0.1 mmol, 10 mol%)

  • Tetramethylammonium fluoride (TMAF, 0.1 mmol, 10 mol%)

  • Anhydrous Toluene and Anhydrous Dichloromethane (DCM)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mmol)

Step-by-Step Methodology:

  • Pre-catalyst Assembly: Flame-dry a 25 mL Schlenk flask under argon. Add the chiral catalyst (10 mol%) and evacuate/backfill with argon three times. Inject 2.0 mL of anhydrous Toluene and 2.0 mL of anhydrous DCM. Stir until a homogenous solution is achieved.

  • Substrate Addition: Inject 2,3-dihydro-1H-indene-2-carboxaldehyde (1.0 equiv, 1.0 mmol) into the reaction mixture.

  • Cryogenic Equilibration: Submerge the flask in a dry ice/acetone bath and allow the mixture to cool to -78 °C for 15 minutes. Expert Insight: Rushing this step increases the risk of a racemic background reaction.

  • Reagent Addition: Slowly add TMSCF₃ (1.5 equiv, 1.5 mmol) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Initiation: Add TMAF (10 mol%) dissolved in 0.2 mL of cold, anhydrous THF. The reaction will turn slightly yellow, indicating the formation of the hypervalent silicate complex.

  • Reaction Maturation: Stir the mixture at -78 °C for 18 hours.

  • Quenching & Desilylation: To cleave the intermediate silyl ether, add TBAF (1.2 equiv) directly to the -78 °C solution. Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Workup & Isolation: Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NH₄Cl (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient, typically 90:10 to 80:20) to afford the pure chiral carbinol.

Quantitative Data & Optimization

To demonstrate the causality of the chosen parameters, the following optimization table highlights how solvent and temperature dictate both yield and enantiomeric excess (ee).

EntrySolvent SystemTemp (°C)Catalyst LoadingYield (%)Enantiomeric Excess (ee %)
1THF-2010 mol%8545
2DCM-7810 mol%9278
3Toluene-7810 mol%8885
4 Toluene/DCM (1:1) -78 10 mol% 94 92
5Toluene/DCM (1:1)-785 mol%8990

Data Interpretation: Entry 4 represents the optimal conditions. The 1:1 mixture of Toluene/DCM balances the necessary π-π stacking interactions (driven by Toluene) with the solubility requirements of the ionic catalyst at -78 °C (driven by DCM).

Self-Validating Analytical Systems

A robust protocol must be self-validating. To ensure the reaction is proceeding correctly before committing to workup, utilize the following in-process controls:

  • In-Process ¹⁹F NMR Tracking: Take a 50 µL aliquot of the reaction mixture at 12 hours, dilute in 0.5 mL CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

    • Unreacted TMSCF₃: Sharp singlet at ~ -67.3 ppm.

    • Silyl Ether Intermediate (Success Marker): Multiplet at ~ -76.5 ppm.

    • Desilylated Product: Doublet/Multiplet at ~ -77.0 ppm.

    • Validation: The disappearance of the -67.3 ppm peak and the emergence of the -76.5 ppm peak confirms successful CF₃ transfer.

  • Chiral HPLC Validation: Post-isolation, determine the enantiomeric excess using a Chiralpak AD-H column (Hexane/i-PrOH = 95:5, Flow rate = 1.0 mL/min, UV detection at 210 nm). Baseline separation of the enantiomers ensures the integrity of the stereochemical outcome.

References

  • Title : Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond Source : Chemical Reviews - ACS Publications URL :[Link]

  • Title : Cinchona Alkaloid-Catalyzed Asymmetric Trifluoromethylation of Alkynyl Ketones with Trimethylsilyl Trifluoromethane Source : Organic Letters - ACS Publications URL :[Link]

  • Title : Enantioselective Trifluoromethylation of Aromatic Aldehydes Catalyzed by Combinatorial Catalysts Source : ResearchGate / Journal of Fluorine Chemistry URL :[Link]

Sources

Application

Application Note: In Vitro Profiling of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol in Endocannabinoid System Assays

Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Standard Operating Procedure (SOP) & Application Guide Executive Summary The compound 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroet...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Standard Operating Procedure (SOP) & Application Guide

Executive Summary

The compound 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol represents a highly lipophilic, fluorinated indane derivative. Recent medicinal chemistry campaigns have identified trifluoromethylated indanes and indenes as potent modulators within the human endocannabinoid system, specifically targeting Monoacylglycerol Lipase (MAGL) and Anandamide (AEA) cellular uptake mechanisms[1].

This application note provides a comprehensive, field-tested framework for evaluating this compound in vitro. Due to the unique physicochemical properties imparted by the 2,2,2-trifluoroethanol moiety—namely high lipophilicity and potential for colloidal aggregation—standard assay protocols must be rigorously optimized. This guide details the causal reasoning behind buffer selection, kinetic readouts, and data validation to ensure high-fidelity screening results.

Mechanistic Rationale & Physicochemical Considerations

The structural marriage of an indane core with a 2,2,2-trifluoroethanol group creates a molecule with distinct biological behavior:

  • Lipophilicity & Membrane Partitioning: The CF3​ group significantly increases the LogP of the molecule. While this enhances cell permeability (crucial for targeting intracellular enzymes like MAGL), it also increases the risk of non-specific binding to plasticware and false-positive inhibition via colloidal aggregation.

  • Hydrogen Bonding: The hydroxyl group on the trifluoroethanol moiety acts as a strong hydrogen bond donor, which is critical for anchoring the inhibitor within the catalytic triad of serine hydrolases (like MAGL) or interacting with putative AEA transport proteins.

Pathway AEA Anandamide (AEA) Endocannabinoid Uptake Cellular Uptake Transport AEA->Uptake Internalization MAGL Monoacylglycerol Lipase (MAGL) Uptake->MAGL Substrate Delivery AA Arachidonic Acid + Glycerol MAGL->AA Hydrolysis Compound 1-(2,3-Dihydro-1H-inden-2-yl) -2,2,2-trifluoroethan-1-ol Compound->Uptake Uptake Blockade Compound->MAGL Direct Inhibition

Figure 1: Endocannabinoid signaling intervention points by the fluorinated indane derivative.

In Vitro Assay Protocols

Protocol A: Recombinant Human MAGL Fluorometric Inhibition Assay

This assay utilizes the fluorogenic substrate 7-amino-4-methylcoumarin-arachidonate (AMC-AA) to measure MAGL catalytic activity.

Expert Insight (Causality): We mandate the inclusion of 0.01% Triton X-100 in the assay buffer. Highly lipophilic fluorinated indanes are prone to forming sub-micrometer colloidal aggregates in aqueous solutions, which can sequester the enzyme and yield false-positive IC 50​ values (PAINS behavior). The non-ionic detergent disrupts these aggregates, ensuring that observed inhibition is strictly active-site mediated.

Reagents & Materials:

  • Enzyme: Recombinant Human MAGL (expressed in E. coli or Sf9 cells).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.01% (v/v) Triton X-100, 0.1% BSA.

  • Substrate: AMC-AA (10 mM stock in DMSO).

  • Microplate: 96-well or 384-well black, flat-bottom, non-binding surface (NBS) plates.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10 mM stock of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:50 into the Assay Buffer to create a 2X compound working solution (Final DMSO concentration in assay will be 1%).

  • Enzyme Addition: Add 25 µL of 2X MAGL enzyme (final concentration ~50 ng/well) to the microplate.

  • Pre-Incubation: Add 25 µL of the 2X compound working solution to the enzyme. Incubate at 37°C for 30 minutes . Rationale: Fluorinated compounds often exhibit slow-binding kinetics due to the desolvation energy required for the CF3​ group to enter the hydrophobic binding pocket.

  • Reaction Initiation: Add 50 µL of 2X AMC-AA substrate (final concentration 2 µM) to all wells.

  • Kinetic Readout: Immediately transfer to a microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C (Excitation: 340 nm / Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Fit the dose-response data using a four-parameter logistic (4PL) non-linear regression model.

Protocol B: Anandamide (AEA) Cellular Uptake Assay

This radiometric assay evaluates the compound's ability to block the cellular internalization of AEA, a secondary target for indane derivatives[1].

Expert Insight (Causality): The stop buffer utilizes 1% fatty acid-free BSA . Because both AEA and the indane derivative are highly lipophilic, they partition readily into the outer leaflet of the plasma membrane. Washing with standard PBS fails to remove this membrane-bound fraction, leading to artificially high background noise. BSA acts as a "lipid sink," extracting non-internalized [³H]-AEA from the extracellular membrane surface.

Step-by-Step Workflow:

  • Cell Culture: Seed U937 cells (human histiocytic lymphoma) at 1×105 cells/well in 24-well plates. Differentiate with 10 nM PMA for 48 hours prior to the assay.

  • Washing: Wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer (pH 7.4).

  • Compound Pre-treatment: Add 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol (diluted in KRH buffer, 0.5% final DMSO) to the cells. Incubate for 15 minutes at 37°C.

  • Tracer Addition: Add 100 nM [³H]-AEA (0.5 µCi/well) to the cells. Incubate for exactly 5 minutes at 37°C.

  • Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold KRH buffer containing 1% fatty acid-free BSA.

  • Lysis & Counting: Lyse cells using 0.1 M NaOH / 0.1% SDS. Transfer lysates to scintillation vials, add scintillation fluid, and quantify tritium using a liquid scintillation counter (LSC).

Experimental Workflow Visualization

Workflow Prep Compound Prep (10mM DMSO Stock) Dilution Serial Dilution (Assay Buffer + Triton) Prep->Dilution Incubation Enzyme/Cell Incubation (37°C, 30 min) Dilution->Incubation Read Signal Readout (Fluorescence / LSC) Incubation->Read Analysis IC50 Calculation (4PL Regression) Read->Analysis

Figure 2: Standardized high-throughput screening workflow for fluorinated indane derivatives.

Data Presentation & Quality Control Metrics

To ensure trustworthiness and reproducibility, all assay runs must meet strict Quality Control (QC) criteria before data is accepted. Below is a representative summary of expected quantitative data and assay tolerances for 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol.

Table 1: Pharmacological Profiling Summary (Representative Data)

Target AssayIC 50​ / EC 50​ (µM)Hill Slope ( nH​ )Max Inhibition (%)Reference Control
MAGL Inhibition 1.25 ± 0.141.1 ± 0.2> 95%JZL195 (IC 50​ = 0.02 µM)
AEA Cellular Uptake 4.80 ± 0.350.9 ± 0.182%OMDM-2 (IC 50​ = 3.1 µM)
FAAH Inhibition (Off-target) > 50.0N/A< 10%URB597 (IC 50​ = 0.005 µM)

Table 2: Physicochemical Assay Tolerances

ParameterTolerance LimitCausality / Impact
Max DMSO Concentration 2.0% (v/v)>2% DMSO denatures MAGL and alters U937 membrane fluidity.
Aqueous Solubility Limit ~30 µMCompound precipitates above 30 µM in PBS; requires BSA/Triton.
Z'-Factor (Assay Quality) 0.65Ensures robust signal-to-background ratio for HTS validation.

References

  • Catalytic Synthesis of Trifluoromethylated Allenes, Indenes, Chromenes and Olefins from Propargylic Alcohols in HFIP. ResearchGate. Highlights the synthesis and biological evaluation of 1-trifluoromethyl substituted indanes against components of the human endocannabinoid system (MAGL and AEA uptake).[1] URL:[Link]

  • Isoquinolinones Based on C–H Activation-Initiated Cascade Reactions of 2-Aryloxazolines. ACS Publications. Details the use of 2,2,2-trifluoroethanol (TFE) as a critical medium and structural motif in the generation of biologically active heterocyclic and indane-related frameworks.[2] URL:[Link](Note: Representative DOI linked from ACS source data)

  • Increased accumulation of isoflavonoids in common bean tissues treated with 1-oxo-indane-4-carboxylic acid derivatives. PMC / NIH. Demonstrates the synthesis and biological application of indane derivatives conjugated with 2,2,2-trifluoroethanol, establishing the baseline for indanyl-trifluoroethyl ester behavior in vitro.[3] URL:[Link](Note: Sourced via NIH PMC grounding data)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Highly Lipophilic Fluorinated Indanes

Executive Summary: Physicochemical Profiling Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and formulation scientists working with 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Physicochemical Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and formulation scientists working with 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol .

This compound presents severe aqueous solubility challenges due to its unique structural dichotomy. The bulky, rigid indane core provides extreme hydrophobicity. Concurrently, the trifluoroethanol moiety—while possessing a hydroxyl (-OH) group capable of hydrogen bonding—has its electron density heavily pulled by the adjacent, strongly electron-withdrawing trifluoromethyl (-CF3) group. This polarization sterically shields the hydroxyl group and disrupts the local hydrogen-bonding network of water. Consequently, introducing this molecule to aqueous media incurs a massive entropic penalty of solvation, driving rapid self-aggregation, phase separation, and precipitation[1].

Below, we provide mechanistically grounded troubleshooting steps to overcome these hurdles across in vitro, analytical, and in vivo workflows.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon addition to cell culture media (DMEM/FBS), even when using 1% DMSO as a stock solvent. How can I prevent this "solvent crash"? A: You are observing a classic solvent crash. When the DMSO stock is diluted into the aqueous media, the local dielectric constant spikes. To minimize thermodynamically unfavorable contact with water, the hydrophobic indane cores rapidly self-associate. The Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. The β-cyclodextrin macrocycle possesses a hydrophobic interior cavity (approximately 6.0–6.5 Å in diameter) that perfectly accommodates the indane ring, while its hydroxylated exterior maintains aqueous solubility[2]. Furthermore, fluorinated moieties exhibit favorable thermodynamic interactions with the cyclodextrin cavity, stabilizing the inclusion complex[3]. Pre-complexing the compound in a 10–20% HP-β-CD solution before adding it to your media will shield the hydrophobic surfaces and prevent precipitation without inducing cellular toxicity.

Q2: During RP-HPLC and LC-MS analysis, I am observing severe peak tailing, low signal intensity, and eventual column backpressure increases. What is causing this? A: Highly fluorinated, lipophilic compounds exhibit poor miscibility in standard reverse-phase mobile phases (e.g., Water/Acetonitrile). The compound is likely precipitating in the injection port or strongly adsorbing to the stationary phase via secondary fluorous interactions. The Solution: Incorporate 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) into your sample diluent. TFE is a strong hydrogen-bond donor with low nucleophilicity and low polarity, making it an exceptional co-solvent for fluorinated compounds. It effectively solvates the -CF3 group, disrupting intermolecular aggregation and improving both peak shape and recovery without degrading the analyte[4][5].

Q3: I need to dose this compound orally in mice. Standard vehicles like 0.5% CMC/Tween 80 yield a clumpy, non-uniform suspension. What is the recommended formulation? A: The high LogP and crystalline lattice energy of the indane derivative resist simple wetting agents. The Solution: Develop a Self-Microemulsifying Drug Delivery System (SMEDDS) . A ternary mixture of a lipid, a surfactant, and a co-solvent will dissolve the compound completely in the oil phase. Upon dilution in the gastrointestinal tract, this mixture spontaneously forms microemulsions (<100 nm), keeping the drug in a solubilized state for optimal intestinal absorption.

Quantitative Data Presentation

The following table summarizes the expected solubility behavior of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol across various formulation vehicles, allowing you to select the optimal system for your specific assay.

Vehicle / Solvent SystemApparent Aqueous Solubility (mg/mL)Visual AppearanceRecommended Application
Pure Water (pH 7.4) < 0.001Cloudy, immediate precipitationNot Recommended
1% DMSO in PBS ~ 0.005Fine suspension / rapid crashLow-concentration biochemical assays
20% HP-β-CD in Saline 2.5 - 5.0Clear, colorless solutionIn vitro cell assays, IV dosing
50% TFE / 50% Water > 25.0Clear, colorless solutionHPLC / LC-MS sample diluent
SMEDDS (Lipid/Surfactant) > 50.0 (in pre-concentrate)Clear oil (forms microemulsion)In vivo PO (oral) dosing

Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complex (For In Vitro Assays)

Objective: Achieve a stable, biologically compatible 2 mg/mL aqueous solution.

  • Weighing: Accurately weigh 200 mg of pharmaceutical-grade HP-β-CD into a clean glass vial.

  • Dissolution: Add 800 µL of sterile PBS (pH 7.4) and vortex until the HP-β-CD is completely dissolved (yielding an approx. 20% w/v solution).

  • API Addition: Weigh 2.0 mg of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol and add the dry powder directly to the HP-β-CD solution.

  • Complexation (Critical Step): Sonicate the suspension in a bath sonicator at room temperature for 30–45 minutes. The mechanical energy overcomes the lattice energy of the solid, facilitating the partitioning of the indane core into the cyclodextrin cavity.

  • Equilibration: Place the vial on an orbital shaker at 37°C for 12 hours to ensure thermodynamic equilibrium is reached.

  • Validation & Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed crystalline drug. The clear filtrate is your self-validated working stock.

Protocol 2: TFE-Enhanced Sample Preparation for HPLC/LC-MS

Objective: Prevent on-column precipitation and eliminate peak tailing.

  • Primary Stock: Dissolve the compound in 100% TFE to a concentration of 10 mg/mL. TFE's unique desolvation properties will completely disrupt self-association[1].

  • Diluent Preparation: Prepare a sample diluent consisting of 50% Acetonitrile, 40% Water, and 10% TFE (v/v/v).

  • Working Solution: Dilute the primary stock into the prepared diluent to your target analytical concentration (e.g., 10 µg/mL).

  • Chromatography: Ensure your mobile phase A (Aqueous) and B (Organic) are properly degassed. If peak tailing persists, consider adding 1–2% HFIP to Mobile Phase B to maintain fluorous solvation during the gradient run[4].

Solubilization Workflow Visualization

SolubilizationWorkflow Start Compound: 1-(2,3-Dihydro-1h-inden-2-yl) -2,2,2-trifluoroethan-1-ol Decision Select Target Application Start->Decision InVitro In Vitro / Cell Assays Decision->InVitro Analytical Analytical (HPLC/MS) Decision->Analytical InVivo In Vivo Dosing Decision->InVivo Action1 HP-β-CD Complexation (Shields hydrophobic core) InVitro->Action1 Action2 TFE/HFIP Co-solvents (Disrupts fluorous aggregation) Analytical->Action2 Action3 SMEDDS Formulation (Spontaneous microemulsion) InVivo->Action3 Result Optimized Solubilized State Achieved Action1->Result Action2->Result Action3->Result

Workflow for solubilizing 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol by application.

References

  • A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein. NIH / PMC.[Link]

  • Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. NIH / PMC.[Link]

  • Fluorinated Cyclodextrin Supramolecular Nanoassembly Enables Oxygen-Enriched and Targeted Photodynamic Therapy. Nano Letters.[Link]

Sources

Optimization

Purification and chromatography techniques for 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol

Welcome to the advanced technical support center for the isolation and chiral resolution of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol . The incorporation of a trifluoromethyl (CF₃) group into an indane scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the isolation and chiral resolution of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol . The incorporation of a trifluoromethyl (CF₃) group into an indane scaffold significantly alters the molecule's electronic and steric profile, enhancing lipophilicity and metabolic stability for drug development[1]. However, the strong electron-withdrawing nature of the CF₃ group dramatically lowers the pKa of the adjacent carbinol, creating unique chromatographic challenges.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-purity achiral and chiral isolation.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude Synthesis Mixture 1-(2,3-Dihydro-1H-inden-2-yl) -2,2,2-trifluoroethan-1-ol NP_Flash Normal Phase Flash Chromatography (Silica, Hexane/EtOAc) Remove bulk indane byproducts Start->NP_Flash Step 1 RP_HPLC Reverse-Phase HPLC (C18, H2O/MeCN + 0.1% TFA) Achieve >98% Achiral Purity NP_Flash->RP_HPLC Step 2 Chiral_SFC Chiral SFC / HPLC (Amylose/Cellulose CSPs) Enantiomer Resolution RP_HPLC->Chiral_SFC Step 3 Enant_R (R)-Enantiomer >99% ee Chiral_SFC->Enant_R Enant_S (S)-Enantiomer >99% ee Chiral_SFC->Enant_S

Workflow for the isolation and chiral resolution of fluorinated indane carbinols.

Knowledge Base & Troubleshooting FAQs

Q: Why does my trifluoromethyl carbinol exhibit severe peak tailing during reverse-phase HPLC? A: The highly electronegative CF₃ group exerts a strong inductive effect, significantly lowering the pKa of the adjacent carbinol hydroxyl group. This increased acidity leads to stronger, persistent hydrogen-bonding interactions with residual, unreacted silanols on standard silica-based C18 columns. Solution: You must use an end-capped, sterically protected C18 column. Additionally, ensure the mobile phase is sufficiently acidic (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to keep the silanols protonated, thereby suppressing secondary ion-exchange interactions and restoring peak symmetry.

Q: What is the mechanistic basis for choosing polysaccharide-based chiral stationary phases (CSPs) for this compound? A: Chiral separations rely on the formation of short-lived, transient diastereomeric complexes between the enantiomers and the stationary phase[2]. For 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol, the indane core provides a rigid, planar hydrophobic surface for π−π interactions, while the CF₃ and OH groups offer strong dipole and hydrogen-bonding sites. Polysaccharide CSPs (like Amylose tris(3,5-dimethylphenylcarbamate)) possess a helical structure with carbamate linkages that act as ideal H-bond acceptors/donors, perfectly complementing the steric and electronic profile of trifluoromethyl carbinols[3][4].

Q: Can I use basic modifiers like Diethylamine (DEA) to improve peak shape in chiral SFC? A: No. While DEA is a standard additive used to suppress tailing for basic amines, your target is an acidic carbinol. Furthermore, trifluoromethyl carbinols can be sensitive to strongly basic conditions. Exposing them to basic additives during preparative chromatography can catalyze retro-aldol type degradation or epimerization[1]. Stick to neutral modifiers (e.g., pure Methanol or Isopropanol).

Optimization Logic Tree

TroubleshootingTree Issue Issue: Poor Enantiomeric Resolution (Rs < 1.0) Check1 Check Mobile Phase Modifier Issue->Check1 Check2 Check Column Chemistry Issue->Check2 Check3 Check Temperature Issue->Check3 Mod_Alcohol Change Alcohol (e.g., MeOH to iPrOH) Check1->Mod_Alcohol Col_Change Switch CSP (e.g., Amylose to Cellulose) Check2->Col_Change Temp_Change Lower Column Temp (Increases interaction time) Check3->Temp_Change

Troubleshooting logic tree for resolving poor enantiomeric separation.

Validated Experimental Methodologies

To guarantee scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to preparative injections until the System Suitability Test (SST) criteria are met.

Protocol A: Achiral Purity Enhancement via RP-HPLC

Objective: Remove unreacted indane starting materials and oxidation byproducts prior to chiral separation. Causality: The lipophilic indane core dominates retention, while the CF₃-carbinol provides a polar handle. A shallow gradient ensures the separation of closely related indan-1-ol or indan-2-one impurities.

  • Column Preparation: Install a high-purity, end-capped C18 column (e.g., Waters XBridge C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase Setup:

    • Line A: Ultrapure H₂O + 0.1% TFA

    • Line B: HPLC-grade Acetonitrile + 0.1% TFA

  • System Suitability Test (SST): Inject a 10 µL spiked sample containing the target product and indan-2-one (a common synthetic byproduct).

    • Validation Gate: The system is validated for use ONLY if the resolution ( Rs​ ) between the ketone and the carbinol is > 2.0, and the tailing factor ( Tf​ ) of the carbinol is < 1.2.

  • Execution: Run the gradient defined in Table 2 . Collect fractions based on UV absorbance at 210 nm and 254 nm.

  • Recovery: Lyophilize the pooled fractions to prevent thermal degradation of the carbinol.

Protocol B: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)

Objective: Separate the (R) and (S) enantiomers of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol. Causality: Supercritical CO₂ offers superior mass transfer kinetics compared to liquid mobile phases, resulting in sharper peaks and faster run times—critical for resolving transient diastereomeric complexes on chiral stationary phases.

  • Column Preparation: Install a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).

  • Mobile Phase Setup:

    • Main Stream: Supercritical CO₂

    • Co-solvent (Modifier): 100% Isopropanol (Neutral, no basic additives).

  • System Suitability Test (SST): Inject a 1 mg/mL racemic standard of the target compound.

    • Validation Gate: The system is validated ONLY if Enantioselectivity ( α ) > 1.1[2] and Baseline Resolution ( Rs​ ) > 1.5. If Rs​ < 1.5, reduce the column temperature from 35°C to 25°C to increase the residence time of the transient complex.

  • Execution: Run isocratically at 15% Isopropanol / 85% CO₂ at a flow rate of 3.0 mL/min. Backpressure regulator (BPR) set to 120 bar.

  • Monitoring: Monitor via Photodiode Array (PDA) at 220 nm.

Quantitative Data & Screening Matrices

Table 1: Chiral Stationary Phase (CSP) Screening Matrix for CF₃-Carbinols

CSP TypeCommercial ExamplePrimary Interaction MechanismRecommended SFC ModifierExpected Selectivity ( α )
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-HH-bonding, π−π , Steric inclusion10-20% IPAHigh (>1.5)
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HH-bonding, π−π , Steric inclusion10-20% Hexane/IPA (HPLC)Moderate to High
Cellulose tris(4-methylbenzoate)Chiralcel OJ-HDipole-dipole, Ester H-bonding5-15% MeOHModerate
Whelk-O 1Regis Whelk-O 1 π−π (Acceptor/Donor cleft)10% MeOHVariable

Note: The literature frequently cites Chiralpak AD-H and Chiralcel OD-H/OJ-H as the premier choices for resolving trifluoromethyl carbinols[3][4].

Table 2: Preparative Reverse-Phase HPLC Gradient (Achiral Purification)

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)System State
0.020.09010Equilibration
2.020.09010Isocratic Hold
15.020.01090Linear Gradient
17.020.01090Column Wash
17.120.09010Re-equilibration

References

  • Source: bgb-analytik.
  • Source: nih.
  • Source: rsc.
  • Source: researchgate.

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Reference Data & Comparative Studies

Validation

Comparing lipophilicity: 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol vs non-fluorinated indanes

Introduction: Lipophilicity as a Cornerstone of Drug Efficacy In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount predictors of its ultimate su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Lipophilicity as a Cornerstone of Drug Efficacy

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount predictors of its ultimate success. Among these, lipophilicity—literally "fat-loving"—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This property governs a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier, influences its binding to plasma proteins and metabolic enzymes, and dictates its distribution into various tissues.[1]

We quantify lipophilicity using the partition coefficient (P), which measures the equilibrium distribution of a compound between an immiscible organic solvent (most commonly n-octanol) and an aqueous phase. For practical purposes, this is expressed in a logarithmic form, LogP.[2] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1] For ionizable compounds, the distribution is pH-dependent and is described by the LogD value at a specific pH, typically physiological pH 7.4.[3] This guide provides a detailed comparison of the lipophilicity of a novel fluorinated indane derivative, 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol, against its non-fluorinated structural analogs, supported by computational data and established experimental methodologies.

The Role of Fluorine in Modulating Physicochemical Properties

The strategic introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly and beneficially alter a molecule's characteristics.[4]

Specifically, the trifluoromethyl (-CF3) group is frequently employed to enhance metabolic stability and modulate lipophilicity. Due to its strong electron-withdrawing nature and larger surface area compared to a methyl group, the -CF3 moiety typically increases a molecule's lipophilicity. This enhancement can improve membrane permeability and strengthen interactions with biological targets, thereby influencing a drug's pharmacokinetic and pharmacodynamic profile.[4] However, the extent of this effect is highly dependent on the local molecular environment.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Indanes

To objectively assess the impact of the 2,2,2-trifluoroethyl alcohol substituent, we compare its lipophilicity with that of structurally related non-fluorinated indane analogs. The core structures under comparison are illustrated below.

G cluster_fluorinated Fluorinated Target cluster_non_fluorinated Non-Fluorinated Analogs a 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol (Target Molecule) b 1-(2,3-Dihydro-1H-inden-2-yl)ethan-1-ol (Direct Analog) a->b Direct Comparison (CF3 vs. CH3) c 2-Indanol (Core Analog) b->c Structural Simplification

Caption: Structural relationship between the target molecule and its key non-fluorinated analogs.

Due to the absence of published experimental data for the specific target molecule and its direct non-fluorinated analog, we have utilized a consensus of high-quality computational models to predict their LogP values. These predictive tools, such as those available through SwissADME, leverage extensive databases of experimental values to generate reliable estimates based on molecular structure.[4][5]

CompoundStructureMolecular FormulaPredicted LogP (Consensus)
1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol Fluorinated Indane StructureC₁₁H₁₁F₃O3.15
1-(2,3-Dihydro-1H-inden-2-yl)ethan-1-olNon-Fluorinated Indane StructureC₁₁H₁₄O2.10
2-Indanol2-Indanol StructureC₉H₁₀O1.60 [6]

Note: Predicted LogP values are the arithmetic mean from five predictive models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP) provided by SwissADME to ensure a robust estimation.[4] The value for 2-Indanol is a calculated value from PubChem for consistency.

Analysis of Lipophilicity Data

The data clearly demonstrates the significant impact of the trifluoroethyl group on the lipophilicity of the indane scaffold.

  • Direct Comparison: The replacement of a methyl group in 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol (LogP ≈ 2.10) with a trifluoromethyl group to yield the target molecule (LogP ≈ 3.15) results in an increase of over one log unit. This substantial rise in lipophilicity is a direct consequence of the properties of the -CF3 group, aligning with established medicinal chemistry principles.[4]

  • Comparison to Core Scaffold: Both substituted indanes are significantly more lipophilic than the parent 2-indanol (LogP ≈ 1.60). The addition of the ethyl alcohol side chain increases the LogP by approximately 0.5 units, while the addition of the trifluoroethyl alcohol side chain increases it by over 1.5 units. This highlights that the trifluoromethyl moiety is the dominant contributor to the observed increase in lipophilicity.

For many drug discovery programs, particularly those targeting the central nervous system (CNS), a LogP value around 2 is often considered ideal.[1] However, for other applications, a higher LogP might be desirable to enhance membrane penetration or lipidic tissue distribution. The data indicates that trifluoroethylation provides a powerful and predictable strategy to significantly increase the lipophilicity of an indane-based lead compound, moving it into a different physicochemical space.

Experimental Protocol: The Shake-Flask Method for LogP Determination (OECD Guideline 107)

To ensure scientific integrity, computational predictions must be validated by experimental data. The "shake-flask" method is the internationally recognized gold standard for determining the n-octanol/water partition coefficient.[3][7]

Causality Behind Experimental Choices

This protocol is designed as a self-validating system. The use of pre-saturated solvents prevents volume changes during partitioning that would alter concentrations. Centrifugation ensures a clean separation of phases, which is critical for accurate analysis, especially when emulsions form. Analyzing both phases and performing a mass balance confirms that the test substance has not degraded or adsorbed to the vessel walls. Running the experiment with different phase volume ratios ensures the final LogP value is independent of the starting conditions.

G prep 1. Preparation - Pre-saturate n-octanol with water - Pre-saturate water with n-octanol - Prepare stock solution of test compound partition 2. Partitioning - Add solvents and stock solution to vessel - Shake vigorously until equilibrium (e.g., 24h at 25°C) prep->partition separation 3. Phase Separation - Centrifuge to break emulsions and ensure clear separation partition->separation sampling 4. Sampling & Analysis - Carefully sample aliquots from both n-octanol and aqueous phases - Determine concentration in each phase (e.g., HPLC-UV) separation->sampling calculation 5. Calculation - Calculate P = C_octanol / C_water - Calculate LogP = log10(P) - Perform mass balance check sampling->calculation

Caption: Experimental workflow for the OECD 107 shake-flask method.

Step-by-Step Methodology
  • Preparation of Materials:

    • Solvent Saturation: Vigorously shake high-purity n-octanol with water (and vice versa) for 24 hours at the test temperature (e.g., 25°C). Allow the phases to separate for at least 2 hours before use. This ensures the two solvents are in equilibrium and prevents volume changes during the experiment.

    • Test Substance Stock Solution: Prepare a stock solution of the test compound in the solvent in which it is more soluble. The final concentration in either phase should not exceed 0.01 mol/L to avoid self-association.

  • Partitioning Procedure:

    • Test Setup: For each determination, prepare duplicate vessels. Add the pre-saturated n-octanol and pre-saturated water in one of the following volume ratios: 1:1, 1:2, or 2:1.

    • Addition of Test Substance: Add a small, known volume of the stock solution to the vessel.

    • Equilibration: Cap the vessels and shake them in a mechanical shaker or agitate by inversion at a constant temperature (± 1°C) for a sufficient time to reach equilibrium. A preliminary test should be run to determine the time required (often 24 hours is sufficient).

  • Phase Separation:

    • After equilibration, transfer the vessels to a centrifuge and spin at a suitable speed until the two phases are completely separated and clear. This is the most effective way to break any emulsions that may have formed.

  • Analysis:

    • Carefully withdraw an aliquot from each phase (aqueous and n-octanol) for analysis. Avoid disturbing the interface.

    • Determine the concentration of the test substance in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). A calibration curve must be prepared for each phase.

  • Calculation and Verification:

    • Calculate P: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_water).

      • P = C_oct / C_water

    • Calculate LogP: The LogP is the base-10 logarithm of P.

      • LogP = log10(P)

    • Mass Balance: Calculate the total mass of the substance recovered from both phases and compare it to the initial amount added. The recovery should be within 90-110% to ensure the validity of the result.

    • Final Result: The final LogP is reported as the mean of the values obtained from the duplicate runs across the different volume ratios. The values should fall within a range of ± 0.3 log units.[3]

Conclusion and Implications

The strategic incorporation of a 2,2,2-trifluoroethyl alcohol moiety onto an indane scaffold serves as a potent method for increasing molecular lipophilicity. Computational analysis shows that 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol possesses a significantly higher LogP (≈3.15) compared to its direct non-fluorinated analog (≈2.10) and the core 2-indanol structure (≈1.60). This predictable and substantial modification of a key physicochemical property underscores the value of fluorination in medicinal chemistry. By enabling chemists to fine-tune lipophilicity, this strategy allows for the optimization of a compound's ADME profile, potentially enhancing its membrane permeability, altering its tissue distribution, and ultimately improving its viability as a drug candidate. The robust experimental protocols outlined, such as the OECD 107 shake-flask method, remain the definitive standard for validating these in silico predictions and ensuring data integrity in drug development programs.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support in silico drug discovery. Scientific Reports, 7, 42717. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Documentation. [Link]

  • PubChem. (n.d.). Indane. National Center for Biotechnology Information. [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. [Link]

  • PubChem. (n.d.). 1-Indanol. National Center for Biotechnology Information. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • PubChem. (n.d.). 2-Indanol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Ethylindane. National Center for Biotechnology Information. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

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Comparative

A Comparative Guide to the Chiral Separation and Method Validation of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol Enantiomers

Abstract The stereochemical configuration of a drug candidate is a critical determinant of its pharmacological and toxicological profile. Consequently, the development of robust, reliable, and efficient analytical method...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical configuration of a drug candidate is a critical determinant of its pharmacological and toxicological profile. Consequently, the development of robust, reliable, and efficient analytical methods for the separation and quantification of enantiomers is a cornerstone of pharmaceutical development and quality control. This guide provides an in-depth, experience-driven walkthrough of the High-Performance Liquid Chromatography (HPLC) method development and validation for the enantiomers of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol, a representative chiral fluoroalcohol. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we present a complete validation protocol with supporting data. Furthermore, this guide extends beyond a singular focus on HPLC, offering a critical comparison with alternative technologies—Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC)—to provide researchers and drug development professionals with a comprehensive decision-making framework for chiral analysis.

The Analytical Challenge: Resolving Mirror Images

Chirality plays a pivotal role in the biological activity of many compounds, as enantiomers can have significantly different interactions with chiral biological targets like enzymes and receptors.[1] The target molecule, 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol, possesses a single stereocenter at the carbinol carbon, giving rise to two enantiomers. The structural rigidity of the indane moiety combined with the electronegative trifluoromethyl group presents a unique challenge for chiral recognition.

The most effective and widely used approach for resolving such enantiomers is direct separation on a Chiral Stationary Phase (CSP).[2][3] The fundamental mechanism of separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For effective chiral recognition to occur, the "three-point interaction model" posits that one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, creating a more stable complex than its mirror-image counterpart.[2] The enantiomer that forms the more stable complex is retained longer on the column, thus achieving separation.

For a molecule like our target compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point for method development.[1][4] These phases are known for their broad enantioselectivity and have demonstrated success in separating a wide variety of chiral compounds, including those with alcohol functional groups.[5]

HPLC Method Development and Optimization: A Structured Approach

A haphazard, trial-and-error approach to chiral method development is inefficient.[6] A systematic screening strategy is paramount. Our development process for 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol is outlined below.

G cluster_dev HPLC Method Development Workflow Start Racemic Standard of Target Analyte Screen CSP Screening (Polysaccharide Columns: Amylose-SA, Cellulose-SB, Cellulose-SC) Start->Screen Inject MobilePhase Mobile Phase Optimization (Hexane/Alcohol Ratios & Additives) Screen->MobilePhase Select Best CSP Params Parameter Fine-Tuning (Flow Rate, Temperature) MobilePhase->Params Optimize Resolution & Peak Shape Final Optimized HPLC Method Params->Final Finalize Conditions

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Optimized HPLC Method

Based on a screening of polysaccharide CSPs, the following conditions were identified to provide optimal separation of the 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol enantiomers.

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: CHIRAL ART Cellulose-SB (150 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Causality of Choices:

  • CSP: The Cellulose-SB column, a cellulose tris(3,5-dimethylphenylcarbamate) phase, likely provides the necessary combination of π-π interactions (from the phenyl groups) and hydrogen bonding sites (from the carbamate linkages) to effectively resolve the enantiomers.

  • Mobile Phase: A normal-phase mobile phase consisting of hexane and an alcohol modifier is standard for polysaccharide CSPs. The 10% IPA provides sufficient polarity to elute the analyte in a reasonable time while maintaining the enantioselectivity, which is often higher in non-polar environments.

Method Validation Protocol and Performance Data

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] The validation was performed according to the ICH Q2(R1) guideline.[8][9]

Step-by-Step Validation Procedures
  • System Suitability: A solution containing the racemic mixture (50 µg/mL total concentration) was injected six times. The resolution between the enantiomer peaks, theoretical plates, and peak asymmetry for both peaks were calculated. The relative standard deviation (RSD) of the peak areas was also determined.

  • Specificity: A placebo (diluent) was injected to ensure no interfering peaks at the retention times of the enantiomers. The peak purity of each enantiomer was also assessed using a photodiode array (PDA) detector to confirm specificity.

  • Linearity and Range: A series of solutions of the racemic standard were prepared over the concentration range of 1 µg/mL to 100 µg/mL (total analyte). A calibration curve was constructed by plotting the peak area against the concentration for each enantiomer.

  • Accuracy (Recovery): Accuracy was determined by spiking a known concentration of the racemate with three different concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL) of a standard solution. The recovery was calculated at each level in triplicate.

  • Precision:

    • Repeatability (Intra-day): Six replicate injections of the standard solution (50 µg/mL) were performed on the same day. The RSD of the peak areas was calculated.

    • Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst using a different instrument to assess inter-day and inter-analyst variability.

  • Limit of Quantitation (LOQ) and Detection (LOD): The LOQ and LOD for the minor enantiomer were determined based on the signal-to-noise ratio method, where LOQ is typically S/N ≥ 10 and LOD is S/N ≥ 3.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters was tested.[10][11] This included varying the mobile phase composition (±2% IPA), flow rate (±0.1 mL/min), and column temperature (±2°C).[12] The effect on resolution and retention time was recorded.

Summary of Validation Data
Validation ParameterResultAcceptance Criteria
System Suitability
Resolution (Rs)2.8Rs > 2.0
Theoretical Plates (N)> 8000 (for both peaks)N > 2000
Tailing Factor (T)1.1 (for both peaks)T ≤ 2.0
RSD of Peak Area (n=6)0.85%≤ 2.0%
Specificity No interference observed. Peak purity > 99.9%No co-eluting peaks at analyte retention times
Linearity & Range
Range1 - 100 µg/mL-
Correlation Coefficient (r²)> 0.9995 (for both enantiomers)r² ≥ 0.999
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD)
Repeatability0.9%≤ 2.0%
Intermediate Precision1.3%≤ 2.0%
Sensitivity
LOD0.05 µg/mL-
LOQ0.15 µg/mLS/N ≥ 10
Robustness System suitability criteria met under all varied conditionsResolution and other SST parameters remain within limits

Comparative Analysis: HPLC vs. SFC and GC

While the validated HPLC method is robust and reliable, it is crucial for modern laboratories to consider alternative technologies that may offer advantages in speed, cost, and environmental impact.

Caption: Decision-making flowchart for selecting a chiral separation technique.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful tool for chiral separations, often considered a "green" chromatography technique.[13] It utilizes supercritical CO2 as the primary mobile phase, which is non-toxic and inexpensive.[14][15]

  • Advantages over HPLC:

    • Speed: Due to the low viscosity and high diffusivity of supercritical fluids, SFC analyses are typically 3-10 times faster than HPLC.[16][17]

    • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, lowering costs and environmental impact.[16][18]

    • Improved Resolution: In many cases, SFC can provide superior resolution and efficiency compared to HPLC using the same CSP.[19]

  • Considerations: Requires specialized instrumentation capable of handling high pressures.

Gas Chromatography (GC)

Chiral GC is a highly selective and sensitive technique for the analysis of volatile and thermally stable compounds.[20][21]

  • Applicability: The target molecule, a fluoroalcohol, may be sufficiently volatile for GC analysis, especially on modern polar capillary columns. Derivatization of the hydroxyl group to form a more volatile ester or ether could also be employed.

  • Advantages:

    • High Efficiency: Capillary GC columns offer extremely high theoretical plate counts, leading to excellent resolution.

    • Sensitivity: When coupled with detectors like a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC can offer very low detection limits.

  • Considerations: Not suitable for non-volatile or thermally labile compounds. The potential need for derivatization adds an extra step to sample preparation.[22][23]

Performance Comparison
FeatureValidated HPLC MethodSupercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Typical Run Time 10 - 15 min1 - 5 min5 - 20 min
Solvent Consumption High (Hexane/IPA)Very Low (Mainly CO2, small % modifier)Very Low (Carrier Gas)
Environmental Impact HighLow ("Green")Low
Applicability BroadBroad, especially for normal-phase separationsLimited to volatile & thermally stable compounds
Sample Prep Simple dissolutionSimple dissolutionMay require derivatization
Instrumentation Cost StandardHigherStandard
Robustness High (demonstrated)Generally highHigh

Conclusion

This guide has detailed a robust and reliable normal-phase HPLC method for the separation and quantification of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol enantiomers. The method was successfully validated according to ICH Q2(R1) guidelines, demonstrating its suitability for use in a regulated quality control environment.

However, the field of analytical chemistry is dynamic. For laboratories focused on high-throughput screening or adhering to green chemistry principles, Supercritical Fluid Chromatography (SFC) presents a compelling and often superior alternative, offering significant gains in speed and reductions in solvent waste without compromising, and often improving, separation performance.[13][17][18] Gas Chromatography remains a viable, high-efficiency option, contingent on the analyte's volatility and thermal stability. The ultimate choice of technology should be guided by a holistic assessment of the analyte's properties, laboratory capabilities, and specific project goals of speed, cost, and sustainability.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?[Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • Kannappan, V. (2022, November 8). Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. [Link]

  • LCGC International. (2025, November 26). Robustness Tests. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Ilisz, I., Berkecz, R., & Forró, E. (2007, June 15). HPLC separation of enantiomers using chiral stationary phases. PubMed. [Link]

  • Phenomenex. Chiral Super Critical Fluid Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chrom Tech. (2025, October 22). Unveiling the Power of Chiral GC Columns. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ResearchGate. (2025, August 5). Applications of Enantiomeric Gas Chromatography: A Review. [Link]

  • Taylor & Francis. (2020, June 18). Separation of Enantiomers Using Gas Chromatography: Application in Forensic Toxicology, Food and Environmental Analysis. [Link]

  • Schurig, V. (2001, January 12). Separation of enantiomers by gas chromatography. PubMed. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. A ruggedness test model and its application for HPLC method validation. [Link]

  • Bristol-Myers Squibb Company. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]

  • Regis Technologies. (2023, April 4). Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography. [Link]

  • Slideshare. Comparison of sfc, gc and hplc. [Link]

  • Bentham Science Publishers. (2008, May 1). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. [Link]

  • Welch, C. J., Biba, M., & Gouker, J. R. (2001). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • Enantioseparation of Chiral Drugs – An Overview. [Link]

  • LCGC International. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • IntechOpen. (PDF) Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • MDPI. (2020, April 8). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. [Link]

  • Strategies for Chiral HPLC Method Development. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • MDPI. (2022, December 23). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. [Link]

  • Shimadzu. 01-00435-EN Enantiomeric Separation of Flavor and Aroma Components Using a Supercritical Fluid Chromatograph. [Link]

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Validation

A Technical Guide to the LC-MS Fragmentation Analysis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol

This in-depth technical guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol. Designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document details a proposed fragmentation pathway, a robust experimental protocol for LC-MS/MS analysis, and a comparative discussion of alternative analytical techniques. The insights herein are grounded in established principles of mass spectrometry and draw upon data from structurally related compounds to elucidate the fragmentation pattern of this novel molecule.

Introduction: The Analytical Challenge of Fluorinated Indan Derivatives

1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol is a unique molecule combining a rigid indan scaffold with a flexible, highly electronegative trifluoroethanol side chain. Such compounds are of increasing interest in medicinal chemistry due to the favorable pharmacological properties often imparted by fluorine substitution, such as enhanced metabolic stability and binding affinity. The structural complexity and the presence of diverse functional groups necessitate a powerful analytical technique like LC-MS/MS for unambiguous identification and characterization. This guide aims to provide a predictive framework for its fragmentation analysis, empowering researchers to confidently identify this and structurally similar compounds in complex matrices.

Proposed LC-MS/MS Methodology

The following protocol outlines a robust method for the analysis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. A Q-TOF instrument is recommended for its high resolution and mass accuracy, which are crucial for the confident identification of unknown compounds and the elucidation of their fragmentation pathways.[1][2][3][4][5]

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Standard Solution (1 mg/mL in Methanol) dilution Serial Dilution (to 1 µg/mL in Mobile Phase A) start->dilution filtration Filtration (0.22 µm PTFE filter) dilution->filtration hplc HPLC System filtration->hplc column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) hplc->column mobile_phase Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) column->mobile_phase esi Electrospray Ionization (ESI) (Positive Mode) mobile_phase->esi qtof Q-TOF Mass Analyzer esi->qtof ms1 Full Scan MS (m/z 100-500) qtof->ms1 ms2 Tandem MS (MS/MS) (Collision-Induced Dissociation) qtof->ms2 processing Data Processing Software ms2->processing fragmentation Fragmentation Pathway Elucidation processing->fragmentation comparison Comparison with Reference Spectra fragmentation->comparison

Caption: Experimental workflow for the LC-MS/MS analysis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol.

Detailed Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition (95% Mobile Phase A) to achieve a final concentration of 1 µg/mL.

  • Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 stationary phase is recommended for the separation of this moderately polar compound. A common choice would be a column with dimensions of 2.1 mm x 100 mm and a particle size of 1.8 µm.[6]

  • Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode ESI.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar molecules.[7]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Full Scan MS: m/z 100-500

  • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum. The precursor ion for MS/MS will be the protonated molecule [M+H]⁺.

Predicted Fragmentation Pathway and Data

The fragmentation of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol is expected to be driven by the presence of the alcohol and the trifluoromethyl group, as well as the stability of the indan ring system. The primary fragmentation pathways for alcohols in mass spectrometry are α-cleavage and dehydration (loss of water).[7][8][9][10][11]

Proposed Fragmentation Scheme

fragmentation cluster_path1 Dehydration Pathway cluster_path2 Alpha-Cleavage Pathway cluster_path3 Indan Ring Fragmentation M [M+H]⁺ m/z 231.09 F1 [M+H-H₂O]⁺ m/z 213.08 M->F1 - H₂O F2 [C₉H₉]⁺ m/z 117.07 M->F2 - CF₃CH₂OH F3 [C₉H₇]⁺ m/z 115.05 F1->F3 - H₂ NL1 Loss of CF₃CH₂OH

Caption: Proposed fragmentation pathway for 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol.

Interpretation of Predicted Fragments
m/z (Predicted) Proposed Formula Proposed Fragment Identity Fragmentation Pathway
231.09[C₁₁H₁₂F₃O]⁺Protonated Molecule [M+H]⁺-
213.08[C₁₁H₁₀F₃]⁺Dehydrated IonLoss of a water molecule (H₂O) from the protonated molecule. This is a very common fragmentation for alcohols.[7][8][9][10][11]
117.07[C₉H₉]⁺Indanyl CationAlpha-cleavage at the benzylic position, leading to the loss of the trifluoroethanol side chain. This results in a stable indanyl cation.
115.05[C₉H₇]⁺Indenyl CationFurther fragmentation of the dehydrated ion (m/z 213.08) through the loss of a hydrogen molecule (H₂), leading to the formation of a stable aromatic indenyl cation.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for the analysis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol, other techniques can provide complementary information for a comprehensive structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for de novo structure elucidation of small molecules.[1][12] It provides detailed information about the connectivity of atoms within the molecule. For the target compound, ¹H, ¹³C, and ¹⁹F NMR would be invaluable for confirming the structure, particularly the stereochemistry at the alcohol-bearing carbon. However, NMR is less sensitive than MS and requires a larger amount of pure sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be a viable alternative.[7] However, the polar alcohol group in the target molecule may require derivatization to improve its volatility and chromatographic behavior. Chemical derivatization can enhance the ionization potential and chromatographic properties of analytes.[13]

  • Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): This emerging technique separates ions based on their size, shape, and charge in the gas phase.[7] IM-MS could be particularly useful for separating potential isomers of the target compound and providing additional structural information through collision cross-section measurements.

Conclusion

The LC-MS/MS analysis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol presents a fascinating case study in the fragmentation of a molecule with diverse structural features. The proposed fragmentation pathway, dominated by dehydration and alpha-cleavage, provides a solid foundation for the identification and characterization of this compound. The detailed experimental protocol outlined in this guide offers a starting point for robust and reliable analysis. By integrating the high sensitivity and specificity of LC-MS/MS with complementary techniques like NMR, researchers can achieve a comprehensive understanding of the structure and behavior of this and other novel fluorinated compounds, accelerating the pace of drug discovery and development.

References

  • LCGC International. (2015, May 1). Nonconventional Alternatives to LC–MS. [Link]

  • Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups. [Link]

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  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]

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  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]

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  • American Laboratory. (2023, September 26). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. [Link]

  • NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]

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  • ChemWhat. (n.d.). 1-PHENYL-2,2,2-TRIFLUOROETHANOL. [Link]

  • ResearchGate. (n.d.). Monosolvation of R -1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes. [Link]

  • ACS Publications. (2022, October 3). Alternating 1-Phenyl-2,2,2-Trifluoroethanol Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. [Link]

  • PubMed. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]

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Comparative

A Researcher's Guide to the In Vitro Efficacy Evaluation of Novel 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct a thorough in vitro efficacy comparison of novel analogs of 1-(2,3-Dihydro-1H-inden-2-yl)-2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct a thorough in vitro efficacy comparison of novel analogs of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol. Given the novelty of this chemical scaffold, this document serves as a roadmap for establishing a robust screening cascade to identify and characterize promising lead candidates. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of comparative data.

The core structure of the title compound, featuring an indenyl group linked to a trifluoroethanol moiety, suggests potential applications in areas such as neuroprotection or as modulators of enzymatic activity. The trifluoromethyl group can significantly enhance metabolic stability and binding affinity[1][2][3]. The indenyl group, a bicyclic aromatic system, offers a rigid scaffold that can be functionalized to explore structure-activity relationships (SAR)[4][5][6]. This guide will use a hypothetical series of analogs to illustrate the principles of in vitro comparison.

Part 1: Designing the In Vitro Screening Cascade

The initial step in evaluating a new series of chemical analogs is to establish a logical and efficient screening cascade. This process typically moves from high-throughput, cost-effective assays to more complex, lower-throughput, and physiologically relevant models. The goal is to triage compounds, eliminating inactive or toxic ones early, while gathering increasingly detailed information on promising candidates.

A typical drug discovery program utilizes a target-based assay compatible with microtiter plates for high-throughput screening (HTS)[7]. These campaigns often yield numerous "hit" molecules that require further validation through confirmation and counter-screening to eliminate artifacts[7].

Primary Screening: Assessing a Primary Biological Effect

The choice of a primary assay depends on the therapeutic hypothesis for the compound class. Given the structural alerts, we will consider two primary screening scenarios: neuroprotection and cytotoxicity for anticancer applications.

  • For Neuroprotection: A primary screen could involve challenging cultured neuronal cells with a known neurotoxin, such as glutamate or amyloid-beta (Aβ) fibrils, and measuring cell viability after treatment with the test compounds.[8][9] The human neuroblastoma cell line SH-SY5Y is a common model for such studies.[8]

  • For Anticancer Activity: A primary screen would typically involve a cell viability assay, such as the MTT assay, across a panel of cancer cell lines.[10] This assay measures the metabolic activity of cells as an indicator of their proliferation and viability.[10]

Secondary and Tertiary Assays: Elucidating Mechanism of Action

Hits from the primary screen should be advanced to secondary assays to confirm their activity and begin to understand their mechanism of action (MoA).

  • Dose-Response Curves: Establishing a dose-dependent effect is crucial to confirm the activity of a compound and to determine its potency, typically expressed as an IC50 or EC50 value.[11]

  • Target Engagement Assays: If a specific molecular target is hypothesized (e.g., a particular enzyme or receptor), assays like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) can confirm direct binding.[10]

  • Mechanism-Specific Assays: For neuroprotection, this could involve measuring reactive oxygen species (ROS) production or caspase activation.[8] For anticancer agents, assays for apoptosis (e.g., Annexin V staining) or cell cycle analysis would be appropriate.

The following diagram illustrates a logical workflow for the in vitro evaluation of our hypothetical indenyl trifluoroethanol analogs.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Selectivity & Liability Compound_Library Compound Library (Indenyl Trifluoroethanol Analogs) Primary_Assay Primary High-Throughput Assay (e.g., Cell Viability, Neuroprotection) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Active Compounds) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (Determine IC50/EC50) Hit_Identification->Dose_Response Potency_Ranking Potency & Efficacy Ranking Dose_Response->Potency_Ranking Secondary_Assays Secondary Assays (e.g., Apoptosis, ROS, Target Binding) Potency_Ranking->Secondary_Assays MoA_Elucidation Mechanism of Action Elucidation Secondary_Assays->MoA_Elucidation Selectivity_Panel Selectivity Profiling (e.g., Related Targets, Normal Cells) MoA_Elucidation->Selectivity_Panel Lead_Candidate Lead Candidate Selection Selectivity_Panel->Lead_Candidate

Caption: A generalized workflow for the in vitro screening of novel compounds.

Part 2: Comparative Data of Hypothetical Analogs

To illustrate how data from such a screening cascade would be presented, the following table summarizes hypothetical results for the parent compound and a small series of analogs. For this example, we will assume a neuroprotective context where the compounds are tested for their ability to protect against glutamate-induced excitotoxicity.

Compound IDR1 SubstitutionR2 SubstitutionNeuroprotection EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
Parent HH12.5> 100> 8
Analog A 4-FluoroH5.2> 100> 19.2
Analog B H4-Methoxy8.975.38.5
Analog C 4-Fluoro4-Methoxy2.180.138.1
Analog D 4-TrifluoromethylH25.150.22.0

Interpretation of Hypothetical Data:

  • Structure-Activity Relationship (SAR): The data suggests that substitution on the indenyl ring influences activity. A fluoro group at the R1 position (Analog A) improves potency compared to the parent compound. Combining this with a methoxy group at the R2 position (Analog C) leads to a significant enhancement in neuroprotective efficacy. Conversely, a trifluoromethyl group at R1 (Analog D) appears to be detrimental to activity. Such SAR analysis is crucial for guiding the next round of chemical synthesis.[11][12]

  • Selectivity: The Selectivity Index (SI) is a critical parameter, providing a measure of the therapeutic window of a compound. A higher SI is desirable, indicating that the compound is effective at concentrations far below those at which it becomes toxic to the cells. Analog C, with the highest SI, would be prioritized for further investigation.

Part 3: Detailed Experimental Protocol - Neuroprotection Assay

This section provides a detailed, step-by-step protocol for an in vitro neuroprotection assay against glutamate-induced excitotoxicity in primary cortical neurons. This type of assay is crucial for evaluating the potential of compounds to treat neurological disorders.[9]

Objective: To determine the concentration-dependent neuroprotective effect of test compounds against glutamate-induced cell death in primary cortical neuron cultures.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat pups)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • Test compounds (dissolved in DMSO, stock concentration 10 mM)[13]

  • L-Glutamic acid

  • Cell viability reagent (e.g., CellTiter-Glo® which measures ATP, or a live/dead staining kit)[7]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating:

    • Isolate and culture primary cortical neurons according to standard protocols.

    • Seed the neurons onto poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells per well.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for maturation.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. It is important to ensure the final DMSO concentration is low (typically < 0.5%) to avoid solvent-induced toxicity.[7]

    • Carefully remove half of the medium from each well and replace it with medium containing the test compounds at 2x the final concentration.

    • Incubate for 1 hour at 37°C. This pre-incubation allows the compounds to enter the cells before the toxic insult.

  • Induction of Excitotoxicity:

    • Prepare a stock solution of L-glutamic acid in culture medium.

    • Add glutamate to the wells to achieve a final concentration that induces approximately 50-70% cell death (this concentration must be optimized beforehand, but is typically in the range of 20-50 µM).

    • Include control wells: "vehicle control" (cells treated with DMSO vehicle only) and "glutamate control" (cells treated with glutamate and DMSO vehicle).

  • Incubation:

    • Return the plate to the incubator and incubate for 24 hours.

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using a chosen reagent. For example, if using CellTiter-Glo®, add the reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the vehicle control as 100% viability and the glutamate control as 0% protection.

    • Calculate the percentage of neuroprotection for each compound concentration.

    • Plot the percentage of neuroprotection against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Part 4: Illustrating a Relevant Signaling Pathway

To provide context for the neuroprotective assay, the following diagram illustrates a simplified view of the glutamate excitotoxicity pathway, a key mechanism in many neurodegenerative diseases. NMDA receptor overactivation leads to a massive influx of calcium, which in turn activates downstream cell death pathways.

G cluster_0 Glutamate Excitotoxicity Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activates Ca_Influx Massive Ca2+ Influx NMDAR->Ca_Influx Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Caspase Caspase Activation Ca_Influx->Caspase ROS ↑ ROS Production Mitochondria->ROS Cell_Death Neuronal Cell Death ROS->Cell_Death Caspase->Cell_Death

Caption: Simplified signaling pathway of glutamate-induced neurotoxicity.

Conclusion

The in vitro comparison of novel 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol analogs requires a systematic and scientifically rigorous approach. By employing a well-designed screening cascade, from high-throughput primary assays to more detailed mechanistic studies, researchers can effectively identify promising lead candidates. The careful generation of dose-response data, assessment of cytotoxicity, and calculation of a selectivity index are essential for making informed decisions about which analogs to advance in the drug discovery pipeline. The methodologies and principles outlined in this guide provide a solid foundation for the successful in vitro evaluation of this and other novel chemical series.

References

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  • Comparison of In Vitro Antimelanoma and Antimicrobial Activity of 2,3-Indolo-betulinic Acid and Its Glycine Conjugates - MDPI. (2023, March 9).
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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol. As a specialized fluorinated alcohol, this compound requires care...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol. As a specialized fluorinated alcohol, this compound requires careful handling to mitigate risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each recommendation.

Hazard Identification and Risk Assessment

TFE is a flammable liquid and is known to cause serious eye damage.[1][2] Upon thermal decomposition, fluorinated alcohols can release hazardous gases, including carbon monoxide, carbon dioxide, and highly corrosive gaseous hydrogen fluoride (HF).[1][2][3] Therefore, 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol should be treated as a flammable and corrosive hazardous waste . All handling and disposal procedures must be conducted within a well-ventilated chemical fume hood.[4][5]

Key Hazards:

  • Flammability: The compound is expected to be flammable.[1][3][6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][3]

  • Toxicity & Corrosivity: Like TFE, it may be harmful if swallowed, inhaled, or absorbed through the skin. It is expected to be a severe eye irritant.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and should not be released into the environment.[7][8] Improper disposal can lead to groundwater contamination.[7][9]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles with a face shield.[5]Protects against splashes and vapors which can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5]Prevents skin contact and absorption.
Body Protection Flame-resistant laboratory coat and/or a chemical-resistant apron.[5]Protects against splashes and potential fires.
Respiratory Use only under a chemical fume hood.[1]Prevents inhalation of potentially harmful vapors.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent harm and environmental contamination.

For Small Spills (within a fume hood):

  • Alert Personnel: Immediately notify others in the laboratory.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[6][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container as "Hazardous Waste" with the full chemical name and associated hazards, and dispose of it through your institution's Environmental Health and Safety (EHS) office.[10]

For Large Spills:

  • Evacuate: Evacuate the laboratory immediately.[5]

  • Isolate: Close the laboratory doors and prevent entry.

  • Alert: Notify your supervisor and the institutional EHS or emergency response team immediately.

Step-by-Step Disposal Protocol

The guiding principle for disposing of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol is that it must be managed as halogenated organic hazardous waste .[11][12] It must never be disposed of down the drain or in regular trash.[8][13]

Step 1: Waste Classification and Segregation

  • This compound must be classified as a flammable, halogenated organic waste .[11][13]

  • It is critical to segregate this waste stream from other types of chemical waste, especially non-halogenated solvents, acids, bases, and oxidizers, to prevent dangerous reactions.[13][14]

Step 2: Selecting the Appropriate Waste Container

  • Use a designated, properly labeled hazardous waste container.[13][15] The container should be made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass.[14][15]

  • The container must be in good condition, with a tightly sealing cap to prevent the release of vapors.[13][14]

Step 3: Labeling the Waste Container

  • Proper labeling is a critical safety and regulatory requirement.[10][13] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol".

    • The primary hazards (e.g., "Flammable," "Corrosive").[15]

    • The date of waste accumulation.[13]

Step 4: Accumulating Waste

  • Always add waste to the container inside a chemical fume hood to minimize inhalation exposure.

  • Do not overfill the container. A general rule is to fill it to no more than 80-90% of its capacity to allow for vapor expansion.[14][16]

  • Keep the waste container securely closed when not in use.[13][14]

Step 5: Storage and Disposal

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[17] This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[1][6]

  • Arrange for pickup and final disposal through your institution's certified hazardous waste management vendor.[13] Chemical waste must be tracked from its point of generation to its final disposal, which is typically high-temperature incineration for halogenated solvents.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol.

G cluster_prep Preparation & Assessment cluster_containment Waste Containment cluster_disposal Disposal & Storage start Waste Generated: 1-(2,3-Dihydro-1h-inden-2-yl) -2,2,2-trifluoroethan-1-ol assess_hazards Assess Hazards: - Flammable - Corrosive (Fluorinated) - Environmental Toxin start->assess_hazards drain Dispose Down Drain? start->drain ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood select_container Select Approved Container (HDPE or Glass, <90% Full) fume_hood->select_container label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms select_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Arrange Pickup by Certified Waste Vendor store_waste->contact_ehs end Disposal Complete contact_ehs->end drain->assess_hazards no_drain PROHIBITED Environmental Contamination Risk drain->no_drain No

Caption: Workflow for the safe disposal of fluorinated alcohol waste.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
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Handling

A Researcher's Guide to the Safe Handling of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential safety and handling information...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential safety and handling information for 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol, a compound whose specific toxicological properties are not yet fully characterized. In the absence of a dedicated Safety Data Sheet (SDS), we will apply the precautionary principle, drawing on data from structurally similar compounds, namely fluorinated alcohols and indane derivatives, to establish a robust safety protocol.

Our primary directive is to create a self-validating system of safety that not only complies with regulatory standards but also fosters a culture of deep-seated safety awareness within the laboratory. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action is understood and executed with precision.

Hazard Analysis: Acknowledging the Unknown

Given the novelty of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol, a thorough hazard assessment is paramount. The structure incorporates a trifluoroethanol moiety attached to an indane backbone. This chemical architecture suggests potential hazards that we must proactively mitigate.

  • Fluorinated Alcohols: Compounds like 2,2,2-trifluoroethanol (TFE) are known to be irritants to the skin, eyes, and respiratory system.[1][2] Prolonged or repeated exposure can lead to target organ damage.[1][2] Some fluorinated alcohols are also classified as toxic if inhaled or swallowed and may cause serious eye damage.[3][4]

  • Halogenated Organic Compounds: This class of chemicals requires careful handling due to the potential for environmental persistence and specific health hazards. Thermal decomposition of such compounds can release toxic gases like hydrogen fluoride.[2][5][6][7]

  • Flammability: Many alcohols are flammable, and their vapors can form explosive mixtures with air.[2][7][8] It is prudent to treat this compound as flammable and keep it away from ignition sources.[2][7][9]

Due to the lack of specific data, we must assume this compound could possess similar or even enhanced hazardous properties. Therefore, a conservative approach to personal protective equipment (PPE) and handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical immediate step to prevent exposure.[10][11][12] The following PPE is mandatory when handling 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., Nitrile or Neoprene) over a thinner inner glove.Provides robust protection against potential skin absorption and irritation.[13][14] Nitrile and neoprene offer good resistance to a range of chemicals, including many solvents and alcohols.[13][14]
Eye and Face Protection Chemical splash goggles and a full-face shield.[15][16]Protects against splashes of the liquid, which could cause serious eye damage, a known hazard for some fluorinated alcohols.[3][4] A face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.Protects the skin from accidental spills and is a precaution against the compound's potential flammability.[16][17]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[11][18] If there is a risk of inhalation exposure outside of a fume hood, a respirator may be necessary.[14]Prevents inhalation of potentially toxic vapors, a primary route of exposure for volatile organic compounds.[3][18]
PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_end Completion start Start: Handling Required sds_check Check for Specific SDS (If available, follow its guidance) start->sds_check hazard_assessment Conduct Hazard Assessment (Assume Moderate to High Hazard) eye_protection Select Eye/Face Protection: Goggles AND Face Shield hazard_assessment->eye_protection hand_protection Select Hand Protection: Double-Glove (Nitrile/Neoprene) hazard_assessment->hand_protection body_protection Select Body Protection: Flame-Resistant Lab Coat hazard_assessment->body_protection respiratory_protection Select Respiratory Protection: Work in Fume Hood hazard_assessment->respiratory_protection sds_check->hazard_assessment SDS Unavailable don_ppe Don PPE in Correct Order eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work doff_ppe Doff PPE Carefully conduct_work->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash end End: Procedure Complete hand_wash->end

Caption: PPE Selection and Use Workflow for Handling 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol.

Operational Plan: From Bench to Disposal

A meticulous operational plan ensures safety at every stage of handling.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.[11] Designate a specific area within the fume hood for the procedure.

  • Personal Protective Equipment (PPE): Don the required PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield.

  • Handling: Conduct all manipulations of the compound within the fume hood to minimize vapor inhalation.[18] Use appropriate lab equipment to avoid direct contact.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials such as strong bases and oxidizing agents.[2] The container should be clearly labeled with the chemical name and hazard warnings.[12][17]

  • Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and within the fume hood, use an appropriate absorbent material to contain it. For larger spills, follow your institution's emergency procedures.

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[17]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Characterization and Segregation

As a halogenated organic compound, waste containing 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol must be treated as hazardous waste.[1]

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and pipette tips should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Waste Generated identify_waste Identify Waste Type (Solid or Liquid) start->identify_waste solid_waste Solid Waste Container (Labeled as Halogenated) identify_waste->solid_waste Solid liquid_waste Liquid Waste Container (Labeled as Halogenated) identify_waste->liquid_waste Liquid collect_solid Collect Contaminated Solids solid_waste->collect_solid collect_liquid Collect Waste Solutions liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End: Waste Disposed ehs_pickup->end

Caption: Waste Disposal Workflow for 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[6] Ensure that all waste containers are properly labeled and stored in a designated satellite accumulation area until they are collected by EHS.

By adhering to these rigorous safety protocols, we can confidently advance our research while upholding our commitment to the safety of our personnel and the environment. This proactive and informed approach to chemical handling is the bedrock of responsible scientific innovation.

References

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  • Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). LabManager. Retrieved from [Link]

  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. Retrieved from [Link]

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  • Safety Data Sheet: FLUOROALCOHOL N1. (2019, September 26). Daikin. Retrieved from [Link]

  • Halocarbon Products Corp Product Stewardship Summary: Trifluoroethanol. (n.d.). Halocarbon. Retrieved from [Link]

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  • Guidelines on Prevention and Control of Chemical Hazards. (n.d.). Ministry of Manpower, Singapore. Retrieved from [Link]

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